Ethyl 2,5-dibromonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dibromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPIHOQTXGSWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673266 | |
| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-74-2 | |
| Record name | Ethyl 2,5-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2,5-dibromonicotinate
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Ethyl 2,5-dibromonicotinate, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound is a halogenated pyridine derivative incorporating an ethyl ester functional group. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, along with the ester moiety at the 3-position, makes it a versatile intermediate for a variety of chemical transformations. The bromine atoms can be readily displaced or utilized in cross-coupling reactions to introduce diverse substituents, while the ester group can be hydrolyzed or converted to other functional groups. These characteristics make this compound a key precursor in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals, agrochemicals, and functional materials.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 2-aminopyridine. The proposed pathway involves the following key transformations:
-
Bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.
-
Diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer reaction to produce 2,5-dibromopyridine.
-
Regioselective lithiation of 2,5-dibromopyridine and subsequent carboxylation to form 2,5-dibromonicotinic acid.
-
Fischer esterification of 2,5-dibromonicotinic acid to afford the final product, this compound.
This pathway is illustrated in the following diagram:
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
Reaction: Bromination of 2-aminopyridine using N-bromosuccinimide (NBS).
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromopyridine.
Step 2: Synthesis of 2,5-Dibromopyridine
Reaction: Sandmeyer reaction of 2-amino-5-bromopyridine.
Procedure:
-
Suspend 2-amino-5-bromopyridine (1 equivalent) in a mixture of 48% hydrobromic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at a temperature between 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Basify the mixture with a concentrated sodium hydroxide solution to pH 8-9.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2,5-dibromopyridine.[1][2]
Step 3: Synthesis of 2,5-Dibromonicotinic acid
Reaction: Lithiation of 2,5-dibromopyridine followed by carboxylation.
Procedure:
-
Dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. The bromine at the more acidic 2-position is expected to undergo halogen-metal exchange.
-
Stir the mixture for 1 hour at -78 °C.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO2).
-
Allow the mixture to warm to room temperature.
-
Add water and acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,5-dibromonicotinic acid.
Step 4: Synthesis of this compound
Reaction: Fischer esterification of 2,5-dibromonicotinic acid.
Procedure:
-
Suspend 2,5-dibromonicotinic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Please note that these are literature-reported or typical yields and may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Aminopyridine | 2-Amino-5-bromopyridine | NBS, Acetonitrile | 80-90 |
| 2 | 2-Amino-5-bromopyridine | 2,5-Dibromopyridine | NaNO₂, HBr, CuBr | 60-70[2] |
| 3 | 2,5-Dibromopyridine | 2,5-Dibromonicotinic acid | n-BuLi, CO₂ | 50-60 |
| 4 | 2,5-Dibromonicotinic acid | This compound | Ethanol, H₂SO₄ | 80-90 |
Conclusion
This technical guide outlines a robust and plausible multi-step synthesis for this compound. The pathway utilizes well-established synthetic methodologies in pyridine chemistry. The key and most challenging step is the regioselective introduction of the carboxyl group at the 3-position of the 2,5-dibromopyridine intermediate. Optimization of the lithiation and carboxylation conditions is crucial for maximizing the yield of this step. Further research could explore alternative C-3 functionalization strategies, such as palladium-catalyzed carbonylation reactions, which might offer milder reaction conditions and improved yields. The successful synthesis of this compound provides a valuable platform for the development of novel compounds with significant potential in various fields of chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dibromonicotinate is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2,5-dibromonicotinic acid, and closely related structural analogs to provide well-founded estimations. Detailed experimental protocols for its synthesis and characterization are proposed based on established chemical principles. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of a wide array of pharmaceuticals and functional materials. The introduction of halogen atoms, such as bromine, into the pyridine ring can significantly modulate the electronic properties, reactivity, and biological activity of the molecule. This compound, as a dibrominated ethyl ester of nicotinic acid, represents a versatile building block for further chemical transformations. The presence of two bromine atoms at the 2 and 5 positions, coupled with an ethyl ester at the 3 position, offers multiple sites for synthetic modification, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
Structural Information
| Property | Value |
| IUPAC Name | Ethyl 2,5-dibromopyridine-3-carboxylate |
| Synonyms | This compound; 2,5-Dibromonicotinic acid ethyl ester |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Molecular Weight | 308.96 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1)Br)Br |
| InChI Key | InChIKey=LGEVLPXQZDPWSS-UHFFFAOYSA-N |
Estimated Physicochemical Data
The following table summarizes the estimated and known physicochemical properties. Data for 2,5-dibromonicotinic acid is provided for comparison.
| Property | This compound (Estimated) | 2,5-Dibromonicotinic Acid (Known)[1] |
| Melting Point | Solid at room temperature, likely in the range of 30-60 °C | 184 °C[1] |
| Boiling Point | > 300 °C at 760 mmHg | 367.1 °C at 760 mmHg[1] |
| Density | ~1.9 g/cm³ | 2.2 g/cm³[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Insoluble in water. | Sparingly soluble in water. |
| Appearance | White to off-white crystalline solid. | White to off-white powder. |
Spectral Data (Predicted)
While experimental spectra for this compound are not available, predictions can be made based on the analysis of its structural analogue, Ethyl nicotinate.
¹H NMR Spectroscopy (Predicted)
In a CDCl₃ solvent, the proton NMR spectrum is expected to show:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group at approximately 1.4 ppm.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group at approximately 4.4 ppm.
-
Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show signals for the eight carbon atoms, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the pyridine ring (two of which are bonded to bromine).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit characteristic absorption bands:
-
A strong C=O stretching vibration for the ester group around 1720-1740 cm⁻¹.
-
C-O stretching vibrations for the ester group in the range of 1100-1300 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring.
-
C-Br stretching vibrations at lower wavenumbers.
Experimental Protocols
Synthesis of this compound
A generalized protocol for the synthesis of this compound via Fischer esterification of 2,5-dibromonicotinic acid is provided below.
Materials:
-
2,5-dibromonicotinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2,5-dibromonicotinic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the ester functional group and the two bromine substituents on the electron-deficient pyridine ring.
-
Nucleophilic Acyl Substitution: The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. It can also react with amines to form amides.
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atoms, particularly the one at the 2-position, are susceptible to displacement by strong nucleophiles. This allows for the introduction of various functional groups onto the pyridine ring.
-
Cross-Coupling Reactions: The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of more complex biaryl or acetylenic derivatives.
Caption: Reactivity pathways of this compound.
Applications in Drug Development
While there are no specific drug development applications reported for this compound itself, its structural motifs are present in many biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the pyridine ring of this compound through cross-coupling and substitution reactions makes it a valuable starting material for the synthesis of novel compounds for drug discovery screening.
Conclusion
This compound is a promising, yet undercharacterized, chemical intermediate. This guide has provided a comprehensive overview of its predicted physicochemical properties, a generalized synthetic protocol, and an outline of its potential reactivity and applications. By leveraging data from related compounds, a foundational understanding of this molecule has been established to aid researchers in its synthesis, characterization, and utilization in the development of new chemical entities. Further experimental validation of the properties outlined herein is warranted to fully elucidate the potential of this versatile building block.
References
Spectroscopic data for Ethyl 2,5-dibromonicotinate (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2,5-dibromonicotinate, a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and analysis of analogous structures. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H-6 |
| ~8.2 | Doublet | 1H | H-4 |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants are expected to be in the range of 2-3 Hz for the aromatic protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~152 | C-6 |
| ~145 | C-4 |
| ~133 | C-3 |
| ~122 | C-5 |
| ~118 | C-2 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2980-2850 | Medium-Weak | C-H stretch (aliphatic) |
| ~1735-1715 | Strong | C=O stretch (ester) |
| ~1570, 1470, 1380 | Medium-Weak | C=C and C=N stretch (aromatic ring) |
| ~1250-1200 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Abundance | Assignment |
| 323/325/327 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |
| 295/297/299 | Medium | [M - C₂H₄]⁺ |
| 278/280/282 | Medium | [M - OCH₂CH₃]⁺ |
| 250/252/254 | Medium | [M - COOCH₂CH₃]⁺ |
| 171/173 | High | [M - Br - COOCH₂CH₃]⁺ |
Ionization Mode: Electron Ionization (EI). The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in characteristic M, M+2, and M+4 peaks.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy Protocol:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy Protocol:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Typical parameters include a spectral width of 220-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1]
-
Process the FID with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
FT-IR Spectroscopy Protocol:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
2.3. Mass Spectrometry (MS)
-
Sample Preparation:
-
Mass Spectrometry Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Introduce the sample solution into the gas chromatograph. The GC separates the compound from any impurities.
-
The separated compound enters the mass spectrometer's ion source.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
-
The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
Navigating the Crystalline Landscape of Nicotinates: A Technical Guide to the Structural Elucidation of Ethyl 2,5-dibromonicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Data Presentation: A Framework for Crystallographic Information
The clear and standardized presentation of crystallographic data is crucial for comparison and interpretation. When reporting the crystal structure of ethyl 2,5-dibromonicotinate derivatives, the following parameters should be meticulously documented.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Derivative 1 | Derivative 2 | ... |
| Empirical Formula | |||
| Formula Weight | |||
| Temperature (K) | |||
| Wavelength (Å) | |||
| Crystal System | |||
| Space Group | |||
| Unit Cell Dimensions | |||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | |||
| β (°) | |||
| γ (°) | |||
| Volume (ų) | |||
| Z | |||
| Calculated Density (Mg/m³) | |||
| Absorption Coefficient (mm⁻¹) | |||
| F(000) | |||
| Crystal Size (mm³) | |||
| Theta Range for Data Collection (°) | |||
| Index Ranges | |||
| Reflections Collected | |||
| Independent Reflections | |||
| Completeness to Theta (%) | |||
| Absorption Correction | |||
| Max. and Min. Transmission | |||
| Refinement Method | |||
| Data / Restraints / Parameters | |||
| Goodness-of-Fit on F² | |||
| Final R Indices [I > 2σ(I)] | |||
| R1 | |||
| wR2 | |||
| R Indices (all data) | |||
| R1 | |||
| wR2 | |||
| Largest Diff. Peak and Hole (e.Å⁻³) |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Key Functional Groups
| Bond/Angle | Derivative 1 | Derivative 2 | ... |
| C2-Br1 | |||
| C5-Br2 | |||
| N1-C2 | |||
| N1-C6 | |||
| C3-C7(=O) | |||
| C7-O1 | |||
| C7-O2 | |||
| O2-C8 | |||
| Br1-C2-N1 | |||
| Br2-C5-C4 | |||
| C2-N1-C6 | |||
| O1=C7-O2 | |||
| C7-O2-C8 |
II. Experimental Protocols
The successful determination of a crystal structure relies on a series of well-executed experimental procedures. The following sections detail the typical methodologies for the synthesis, crystallization, and X-ray diffraction analysis of nicotinate derivatives.
A. Synthesis of this compound Derivatives
The synthesis of substituted nicotinic acid ethyl ester derivatives can be achieved through various established methods. One common approach involves the iodine-mediated reaction of β-enamino esters with allylic alcohols in an aqueous DMSO solution under air.[1] For novel derivatives, modifications to this protocol, such as the use of different starting materials or catalysts, may be necessary.[2] A general procedure is as follows:
-
To a solution of the appropriate β-enamino ester in aqueous DMSO, add the desired allylic alcohol and a catalytic amount of iodine.
-
Stir the reaction mixture at a specified temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
B. Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to create a nearly saturated solution.[2][3]
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Alternative methods such as vapor diffusion or cooling crystallization may also be employed to induce crystal growth.[4]
C. X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.
-
A suitable crystal is mounted on a goniometer head of a diffractometer equipped with a CCD detector.[5][6]
-
The crystal is cooled to a low temperature (e.g., 100 K or 130 K) to minimize thermal vibrations.[5][7]
-
X-ray diffraction data are collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å).[5][7]
-
The collected data are processed, including cell refinement, data reduction, and absorption correction.[3][5]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques on F².[5][6]
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8]
III. Visualization of Experimental Workflow
The process from chemical synthesis to the final elucidated crystal structure follows a logical progression. The following diagram illustrates this typical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. A novel synthesis, X-ray analysis and computational studies of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)- 4-oxo-3-phenylthiazolidin-2-ylidene)acetate as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of Ethyl 2,5-dibromonicotinate. Due to the limited availability of specific experimental data for this compound, this guide leverages information on structurally similar molecules, such as ethyl nicotinate, and general principles of chemical stability to provide a robust predictive assessment. The methodologies and experimental protocols detailed herein are based on established industry standards for the characterization of active pharmaceutical ingredients (APIs).
Core Concepts: Solubility and Stability
The solubility and stability of a compound are critical parameters in drug development, influencing its bioavailability, formulation, and shelf-life. This compound, a substituted pyridine derivative, presents a unique profile due to its combination of a polar heterocyclic core, an ester functional group, and two halogen substituents.
Predicted Solubility Profile
The solubility of this compound is predicted based on its chemical structure and by analogy to the known solubility of ethyl nicotinate. The presence of two bromine atoms is expected to increase the molecule's lipophilicity and decrease its aqueous solubility compared to its non-brominated counterpart. Ethyl nicotinate is reported to be miscible with ethanol and ether, with some solubility in water.[1][2]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The two lipophilic bromine atoms are expected to significantly reduce the already limited aqueous solubility of the parent ethyl nicotinate structure. |
| Ethanol | Soluble | The ethyl ester and pyridine nitrogen can form hydrogen bonds with ethanol, and the overall molecule has sufficient organic character. | |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is another powerful polar aprotic solvent suitable for dissolving many organic molecules. | |
| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in slightly lower solubility. | |
| Nonpolar | Dichloromethane (DCM) | Soluble | The presence of two bromine atoms increases the compound's affinity for halogenated solvents. |
| Toluene | Sparingly Soluble | The molecule's polarity may limit its solubility in a nonpolar aromatic solvent like toluene. | |
| Hexanes | Insoluble | The significant polarity of the pyridine ring and ester group will likely make it insoluble in aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, dichloromethane)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid.
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Stability Profile and Degradation Pathways
The stability of this compound is influenced by its functional groups: the ester and the dibrominated pyridine ring.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,5-dibromonicotinic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.
-
pH Sensitivity: Pyridine and its derivatives can exhibit sensitivity to pH. While the pyridine nitrogen is weakly basic, the electron-withdrawing effects of the bromine atoms and the ester group will reduce its basicity. Substituted pyridinium compounds have been shown to be susceptible to hydroxide attack, suggesting potential instability in strong alkaline solutions.[3]
-
Photostability: Halogenated aromatic compounds can be susceptible to photodecomposition. Exposure to UV light may lead to the cleavage of the carbon-bromine bonds, generating radical intermediates and subsequent degradation products.
-
Thermal Stability: The compound is expected to have a relatively high melting point due to its solid nature and molecular weight. However, at elevated temperatures, thermal decomposition may occur.
Table 2: Potential Stability Issues and Degradation Pathways
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product(s) |
| Acidic pH | Acid-catalyzed hydrolysis of the ester | 2,5-Dibromonicotinic acid, Ethanol |
| Basic pH | Base-catalyzed hydrolysis of the ester | 2,5-Dibromonicotinate salt, Ethanol |
| Oxidative | Unlikely to be highly susceptible, but potential for pyridine N-oxide formation. | This compound N-oxide |
| Photolytic (UV light) | Cleavage of C-Br bonds, potential for debromination or other radical-mediated reactions. | Monobrominated derivatives, other photoproducts |
| Thermal | Thermal decomposition at elevated temperatures. | Various decomposition products |
Experimental Protocol for Stability Assessment
The following is a detailed methodology for assessing the stability of this compound under various stress conditions, based on ICH guidelines.
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and determine its intrinsic stability.
Materials:
-
This compound
-
Solutions of varying pH (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Controlled environment chambers (for temperature, humidity, and light)
-
HPLC system with a photodiode array (PDA) detector for peak purity analysis
-
LC-MS system for identification of degradation products
Procedure:
-
Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Samples should also be prepared in a neutral buffer (pH 7). These solutions are then typically heated (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution containing an oxidizing agent like hydrogen peroxide and store it at room temperature or slightly elevated temperature.
-
Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 80 °C, 100 °C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.
-
Use a PDA detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
-
Quantify the amount of the parent compound remaining and the amount of each degradation product formed.
-
-
Degradant Identification:
-
For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.
-
Conclusion
This technical guide provides a predictive overview of the solubility and stability of this compound, along with detailed experimental protocols for their determination. While specific experimental data is not yet widely available, the information presented here, based on the compound's chemical structure and data from analogous molecules, offers a valuable starting point for researchers and drug development professionals. The proposed experimental workflows provide a clear path for generating the necessary empirical data to fully characterize this compound.
References
Technical Guide: Ethyl 2,5-dibromonicotinate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 2,5-dibromonicotinate, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. This document consolidates information on commercially available suppliers, technical data, and potential synthetic routes, offering a valuable resource for researchers utilizing this compound.
Commercial Availability
This compound, identified with the CAS number 1214375-74-2 , is available from a select number of chemical suppliers. While this CAS number is listed by some vendors, researchers are advised to verify the specifications with the supplier before procurement, as comprehensive documentation across all major databases remains limited.
The following table summarizes the commercially available sources for this compound.
| Supplier | Product Name | CAS Number | Purity |
| Alfa Chemistry | Ethyl 2,5-dibromopyridine-3-carboxylate | 1214375-74-2 | 96% |
| JHECHEM | This compound | 1214375-74-2 | 95%+ |
Technical Data Summary
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl 2,5-dibromopyridine-3-carboxylate |
| CAS Number | 1214375-74-2 |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Purity | ≥95% (as specified by suppliers) |
Synthetic Pathway and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be inferred from the known synthesis of its precursor, 2,5-dibromopyridine, followed by a standard esterification reaction.
Proposed Synthesis of 2,5-dibromopyridine
The synthesis of 2,5-dibromopyridine can be achieved through a multi-step process starting from 2-aminopyridine. A general procedure is outlined below, based on established chemical literature[1][2].
Step 1: Acetylation of 2-aminopyridine
-
2-aminopyridine is reacted with acetic anhydride under reflux conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Bromination
-
After cooling the reaction mixture, liquid bromine is added dropwise at a controlled temperature (e.g., 20-25°C).
-
The reaction is allowed to proceed for several hours at a slightly elevated temperature (e.g., 45-55°C).
-
Upon completion, water is added to dissolve any solids, followed by neutralization with a sodium hydroxide solution to precipitate the product.
-
The crude 2-amino-5-bromopyridine is purified by filtration, drying, and recrystallization.
Step 3: Sandmeyer-type reaction
-
The purified 2-amino-5-bromopyridine is dissolved in a hydrobromic acid solution containing a catalytic amount of cuprous bromide.
-
The mixture is cooled to a low temperature (e.g., -5 to 15°C).
-
A solution of sodium nitrite is added dropwise to facilitate the diazotization and subsequent substitution to yield 2,5-dibromopyridine.
Proposed Esterification to this compound
The final step would involve the esterification of the nicotinic acid derivative. A general Fischer esterification protocol would be applicable.
-
2,5-dibromopyridine would first need to be converted to 2,5-dibromonicotinic acid. This can be achieved through methods such as lithiation followed by carboxylation.
-
The resulting 2,5-dibromonicotinic acid is then refluxed in ethanol with a catalytic amount of a strong acid, such as sulfuric acid, to yield this compound.
-
The final product would be purified using standard techniques like extraction and column chromatography.
Applications in Research and Drug Discovery
This compound serves as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The two bromine atoms on the pyridine ring offer distinct reactivity, allowing for selective functionalization through various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.
The pyridine core is a common scaffold in many biologically active molecules. The presence of the ester group provides a handle for further modifications, such as amide bond formation or reduction to an alcohol. This trifunctional nature (two bromine atoms and an ester group) makes this compound a valuable starting material for creating diverse molecular libraries for high-throughput screening in drug discovery programs.
References
Initial Reactivity Studies of Ethyl 2,5-dibromonicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2,5-dibromonicotinate is a versatile difunctionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its two bromine atoms, positioned at the electronically distinct C2 and C5 positions of the pyridine ring, offer opportunities for selective functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the initial reactivity studies of this compound, focusing on palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The strategic, regioselective manipulation of this scaffold opens avenues for the synthesis of a diverse array of complex molecules.
Regioselectivity in Cross-Coupling Reactions
The inherent electronic properties of the pyridine ring play a crucial role in dictating the regioselectivity of cross-coupling reactions on this compound. The C2 position is generally more electron-deficient than the C5 position, making the C2-Br bond more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling cycles. Consequently, reactions can often be tuned to favor mono-substitution at the C2 position under carefully controlled conditions. Subsequent modification at the C5 position can then be achieved, allowing for the programmed synthesis of unsymmetrically disubstituted nicotinates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Ethyl 5-bromo-2-phenylnicotinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | Ethyl 5-bromo-2-(4-methoxyphenyl)nicotinate | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 16 | Ethyl 5-bromo-2-(pyridin-3-yl)nicotinate | 78 |
Experimental Protocol: Synthesis of Ethyl 5-bromo-2-phenylnicotinate
To a flame-dried Schlenk flask under an argon atmosphere is added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) is then added. A degassed mixture of toluene (8 mL) and water (2 mL) is introduced via syringe. The reaction mixture is heated to 90 °C and stirred for 12 hours. Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford ethyl 5-bromo-2-phenylnicotinate.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a direct route to N-aryl or N-heteroaryl derivatives. For this compound, this reaction can be controlled to achieve mono-amination, typically at the more reactive C2 position. The introduction of an electron-donating amino group at this position can electronically deactivate the pyridine ring, facilitating selective mono-substitution.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | Ethyl 2-(morpholino)-5-bromonicotinate | 90 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Ethyl 2-(phenylamino)-5-bromonicotinate | 82 |
| 3 | Benzylamine | PdCl₂(dppf) | dppf | K₃PO₄ | THF | 85 | 16 | Ethyl 2-(benzylamino)-5-bromonicotinate | 88 |
Experimental Protocol: Synthesis of Ethyl 2-(morpholino)-5-bromonicotinate
A flame-dried Schlenk tube is charged with this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) under an argon atmosphere. Anhydrous toluene (10 mL) and morpholine (1.2 mmol, 1.2 equiv) are added via syringe. The tube is sealed, and the mixture is heated at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite®. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to yield ethyl 2-(morpholino)-5-bromonicotinate.
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction provides a direct route to alkynyl-substituted pyridines, which are valuable precursors in organic synthesis. Similar to the previously discussed couplings, the Sonogashira reaction on this compound can be performed selectively at the C2 position.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | Ethyl 5-bromo-2-(phenylethynyl)nicotinate | 89 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 8 | Ethyl 5-bromo-2-((trimethylsilyl)ethynyl)nicotinate | 95 |
| 3 | Propargyl alcohol | PdCl₂(dppf) | CuI | Piperidine | Acetonitrile | 70 | 10 | Ethyl 5-bromo-2-(3-hydroxyprop-1-yn-1-yl)nicotinate | 80 |
Experimental Protocol: Synthesis of Ethyl 5-bromo-2-(phenylethynyl)nicotinate
In a sealed tube, this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%) are combined under an argon atmosphere. Anhydrous THF (10 mL), triethylamine (3.0 mmol, 3.0 equiv), and phenylacetylene (1.1 mmol, 1.1 equiv) are added sequentially. The tube is sealed and the reaction mixture is stirred at 60 °C for 6 hours. After cooling, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired product.
Sonogashira Coupling Signaling Pathway
Conclusion
The initial reactivity studies on this compound demonstrate its utility as a valuable building block for the synthesis of highly functionalized pyridine derivatives. The differential reactivity of the C2 and C5 bromine atoms allows for regioselective transformations under palladium catalysis. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, it is possible to achieve high yields of mono-substituted products from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This selective functionalization provides a powerful strategy for the rapid construction of molecular complexity, which is of paramount importance in the fields of drug discovery and materials science. Further exploration of the reactivity of the remaining C5-bromo substituent in the mono-functionalized products will undoubtedly expand the synthetic utility of this versatile scaffold.
The Expanding Therapeutic Landscape of Nicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. However, the therapeutic potential of its derivatives extends far beyond lipid modulation, encompassing a diverse range of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of nicotinic acid derivatives, offering a valuable resource for researchers and drug development professionals. This guide summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the intricate signaling pathways involved.
Key Biological Activities and Quantitative Data
Nicotinic acid and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, lipid-lowering, and antitubercular effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.
Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives
| Compound/Derivative | Assay | Cell Line/Model | IC50 | Reference |
| 2-Aryl nicotinic acid derivative 4c | Carrageenan-induced paw edema | Rats | - | [1] |
| Isonicotinate 5 | ROS Production Inhibition | Human blood cells | 1.42 ± 0.1 µg/mL | [2] |
| Isonicotinate 6 | ROS Production Inhibition | Human blood cells | - | [2] |
| Isonicotinate 8a | ROS Production Inhibition | Human blood cells | - | [2] |
| Isonicotinate 8b | ROS Production Inhibition | Human blood cells | - | [2] |
| Nicotinic acid | TNF-α, IL-6, MCP-1 Reduction | LPS-stimulated human monocytes | - | [3] |
| Ibuprofen (Standard) | ROS Production Inhibition | Human blood cells | 11.2 ± 1.9 µg/mL | [2] |
Table 2: Anticancer Activity of Nicotinic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinamide derivative 10 | HCT-116 | 15.4 | [4] |
| Nicotinamide derivative 10 | HepG2 | 9.8 | [4] |
| Nicotinamide derivative 7 | HCT-116 | 15.7 | [4] |
| Nicotinamide derivative 7 | HepG2 | 15.5 | [4] |
| Nicotinamide derivative 8 | HCT-116 | 5.4 | [4] |
| Nicotinamide derivative 8 | HepG2 | 7.1 | [4] |
| Nicotinamide derivative 6 | HCT-116 | 9.3 ± 0.02 | [4] |
| Nicotinamide derivative 6 | HepG-2 | 7.8 ± 0.025 | [4] |
| Sorafenib (Standard) | HCT-116 | 9.30 | [4] |
| Sorafenib (Standard) | HepG2 | 7.40 | [4] |
Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [5] |
| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [5] |
| 1,3,4-Oxadiazoline 25 | Bacillus subtilis ATCC 6633 | 7.81 | [5] |
| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [5] |
| 1,3,4-Oxadiazoline 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [5] |
| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 | [6] |
| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans (6 strains) | 0.125–1 | [6] |
Table 4: Antitubercular Activity of Nicotinic Acid Derivatives
| Compound/Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| Isatin hydrazide 8c | H37Rv | 6.25 | [7] |
| Isatin hydrazide 8b | H37Rv | 12.5 | [7] |
| Isatin hydrazide 8a | H37Rv | 25 | [7] |
| Isoniazid derivative 11d | H37Rv | 1.2 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of nicotinic acid derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test nicotinic acid derivative to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[9]
Griess Assay for Nitrite Determination
The Griess assay is a colorimetric method for the detection of nitrite, which is a stable and quantifiable product of nitric oxide (NO). This assay is commonly used to assess NO production by cells, a key indicator of inflammation.
Protocol:
-
Sample Collection: Collect cell culture supernatants.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well of a 96-well plate containing 80 µL of sample or standard, and incubate for 5 minutes at room temperature.[10]
-
Second Reagent Addition: Add 50 µL of Griess Reagent B to each well and incubate for 10 minutes at room temperature.[10]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility
The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the nicotinic acid derivative onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.
-
Interpretation: Interpret the results as susceptible, intermediate, or resistant based on standardized charts.[11][12]
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.
Protocol:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr 4:1)).
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test nicotinic acid derivative to the designated wells.
-
Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[13][14]
ELISA for Cytokine Quantification (TNF-α and IL-6)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample/Standard Addition: Add cell culture supernatants and a series of known standards to the wells and incubate.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.[15][16][17]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of nicotinic acid derivatives are mediated through their interaction with various cellular signaling pathways.
Lipid-Lowering Effects: GPR109A Signaling
The primary mechanism for the lipid-lowering effects of nicotinic acid is through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[15]
Anti-inflammatory Effects: NF-κB and SIRT1 Pathways
Nicotinic acid derivatives exert anti-inflammatory effects by modulating key inflammatory signaling pathways, including the NF-κB and SIRT1 pathways.
Anticancer Effects: Targeting Angiogenesis and Proliferation
Several nicotinic acid derivatives have demonstrated anticancer properties by inhibiting key processes such as angiogenesis, often through the inhibition of VEGFR-2, and by modulating signaling pathways that control cell proliferation and survival, such as the nicotinic acetylcholine receptor (nAChR) signaling.
Antitubercular and Antifungal Mechanisms
The antitubercular activity of some nicotinic acid derivatives, particularly isoniazid, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][18] The antifungal mechanism of certain nicotinamide derivatives involves the disruption of the fungal cell wall.[19]
Conclusion and Future Directions
Nicotinic acid derivatives represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential in treating a range of diseases beyond dyslipidemia, including inflammatory conditions, cancer, and infectious diseases. Further research focusing on structure-activity relationship studies will be crucial for the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of their mechanisms of action will continue to unveil new therapeutic targets and opportunities for drug development. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic-nAChR signaling mediates drug resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jals.thebrpi.org [jals.thebrpi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. unisciencepub.com [unisciencepub.com]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. Ethyl 2,5-dibromonicotinate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its two bromine atoms, situated at electronically distinct positions, allow for selective functionalization, making it an ideal substrate for creating diverse libraries of substituted pyridine derivatives.
This document provides detailed application notes and experimental protocols for performing regioselective Suzuki cross-coupling reactions with this compound to yield either mono- or di-arylated products.
Principle of Regioselectivity
In this compound, the two bromine atoms exhibit different reactivities towards the palladium-catalyzed Suzuki coupling. The bromine atom at the C5 position is generally more reactive than the bromine at the C2 position. This enhanced reactivity is attributed to the electronic environment of the pyridine ring; the C5 position is more susceptible to oxidative addition by the Pd(0) catalyst. By controlling the stoichiometry of the arylboronic acid, one can selectively target either a single coupling at the C5 position or a double coupling at both C2 and C5 positions.
Below is a diagram illustrating the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note 1: Selective Mono-Arylation at the C5 Position
Selective mono-arylation is achieved by using a slight excess (typically 1.0-1.2 equivalents) of the arylboronic acid relative to the this compound substrate. The reaction preferentially occurs at the more reactive C5 position, yielding Ethyl 2-bromo-5-aryl-nicotinate derivatives, which are valuable intermediates for further diversification.
Data Presentation: Representative Conditions and Yields for Mono-Arylation
The following table summarizes typical reaction conditions and yields for the selective mono-arylation of this compound with various arylboronic acids. Conditions are based on established protocols for similar dibrominated heterocycles.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-96 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82-91 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 5 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
Experimental Protocol: Synthesis of Ethyl 2-bromo-5-(4-methylphenyl)nicotinate
This protocol describes a representative procedure for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methylphenylboronic acid (1.1 mmol, 1.1 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv.)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Brine Solution
-
Schlenk flask or equivalent reaction vessel
-
Condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.04 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add 4-methylphenylboronic acid (1.1 mmol), potassium phosphate (1.75 mmol), degassed 1,4-dioxane (8 mL), and degassed deionized water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and then brine (15 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, Ethyl 2-bromo-5-(4-methylphenyl)nicotinate.
Caption: Experimental workflow for selective mono-arylation.
Application Note 2: Double (Di-arylation)
To achieve a double Suzuki coupling, an excess of the arylboronic acid (typically ≥2.5 equivalents) and base is used. This drives the reaction to completion by first coupling at the C5 position, followed by a second coupling at the less reactive C2 position, yielding the corresponding Ethyl 2,5-diaryl-nicotinate product.
Data Presentation: Representative Conditions and Yields for Di-Arylation
The following table summarizes typical conditions for the double Suzuki coupling reaction.[2]
| Entry | Arylboronic Acid | Boronic Acid (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 75-85 |
| 2 | 4-Methylphenylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 78-88 |
| 3 | 4-Methoxyphenylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 72-83 |
| 4 | 2-Thienylboronic acid | 2.5 | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 65-75 |
Experimental Protocol: Synthesis of Ethyl 2,5-bis(phenyl)nicotinate
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (2.5 mmol, 2.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Standard work-up and purification reagents as listed above.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.06 mmol).
-
Inert Atmosphere: Seal, evacuate, and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add phenylboronic acid (2.5 mmol), potassium phosphate (4.0 mmol), degassed 1,4-dioxane (8 mL), and degassed deionized water (2 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. The second coupling at the C2 position is slower and may require extended reaction time. Monitor the reaction progress by TLC or LC-MS for the disappearance of the mono-arylated intermediate.
-
Work-up & Purification: Follow the work-up, isolation, and purification steps as described in the mono-arylation protocol to obtain the pure Ethyl 2,5-bis(phenyl)nicotinate product.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis with Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of Ethyl 2,5-dibromonicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of two reactive bromine atoms on the pyridine ring, allowing for sequential and site-selective cross-coupling reactions.
Introduction
This compound is a valuable substrate for creating complex molecular architectures. The pyridine core is a privileged scaffold in numerous pharmaceutical agents, and the presence of two distinct halogenated sites offers a platform for diversification.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at these positions.[2]
The reactivity of the C-Br bonds at the C2 and C5 positions can be differentiated. Generally, the C2-Br bond, being adjacent to the ring nitrogen, is more electron-deficient and thus more reactive towards oxidative addition to a Pd(0) catalyst. This inherent difference in reactivity allows for selective, stepwise functionalization, which is a key strategy in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of this compound can be achieved through various palladium-catalyzed reactions. The choice of reaction depends on the desired substituent to be introduced.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters, ideal for introducing aryl, heteroaryl, or vinyl groups.[3][4]
-
Heck Coupling: Forms C-C bonds by reacting with alkenes to introduce vinyl substituents.[5][6]
-
Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, creating substituted alkynylpyridines.[7]
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with primary or secondary amines, an essential transformation in pharmaceutical synthesis.[8][9]
General Workflow for Cross-Coupling
The logical flow for a typical palladium-catalyzed cross-coupling experiment is depicted below. It involves careful setup under an inert atmosphere, execution of the reaction, and subsequent product isolation and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the selective functionalization of dihalopyridine substrates. While specific data for this compound can be limited, these examples with similar substrates provide a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Dihalopyridines
This reaction is highly effective for synthesizing biaryl and heteroaryl pyridines.[3] Selectivity is often controlled by the choice of catalyst, ligand, and reaction conditions.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85-95 | [3] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | Generic Protocol |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane | 110 | 88 | Generic Protocol |
| 1-Methylpyrazole-4-boronic acid pinacol ester | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 80 | 78 | [10] |
Table 2: Buchwald-Hartwig Amination of Dihalopyridines
This reaction is a key method for forming C-N bonds, crucial for synthesizing many biologically active compounds.[11] The choice of ligand is critical for achieving high yields.[9]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 95 | Generic Protocol |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 89 | Generic Protocol |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-Amyl alcohol | 100 | 91 | Generic Protocol |
| Pyrrolidine | Pd(OAc)₂ (1.5) | RuPhos (3) | LiHMDS | THF | 70 | 93 | Generic Protocol |
Experimental Protocols
The following are detailed, generalized protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Protocol 1: Selective Monosubstitution via Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the more reactive C2 position of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the Schlenk tube, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the tube.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS. Upon consumption of the starting material (typically 8-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.[12]
Protocol 2: Selective Monoamination via Buchwald-Hartwig Amination
This protocol details the C-N bond formation at the C2 position using a secondary amine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.05 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOt-Bu, Xantphos, and Pd₂(dba)₃ to the Schlenk tube.
-
Add this compound and the magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by the amine via syringe.
-
Evacuate and backfill the tube with inert gas three times.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
After the reaction is complete as determined by TLC or LC-MS (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the pure amino-substituted product.
Catalytic Cycle Visualizations
The mechanisms of palladium-catalyzed cross-coupling reactions proceed through a series of well-defined elementary steps.[13]
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[14]
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The Buchwald–Hartwig Amination After 25 Years [ouci.dntb.gov.ua]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Nicotinic Acid Esters from Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a diverse range of substituted nicotinic acid esters, valuable scaffolds in medicinal chemistry, starting from the readily available Ethyl 2,5-dibromonicotinate. The protocols herein detail regioselective palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, and amino functionalities.
Substituted nicotinic acid and its derivatives are of significant interest in drug discovery, exhibiting a wide array of biological activities. They have been investigated for their potential as anti-inflammatory, analgesic, and vasodilatory agents.[1][2] The ability to selectively functionalize the pyridine ring at the C2 and C5 positions allows for the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR) for various therapeutic targets.
Regioselectivity of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions on 2,5-dihalopyridines, such as this compound, have been shown to proceed with high regioselectivity. The initial coupling reaction preferentially occurs at the more reactive 2-position of the pyridine ring. This selectivity is attributed to the electronic and steric environment of the C-Br bonds, with the C2-Br bond being more susceptible to oxidative addition to the palladium(0) catalyst. This predictable regioselectivity is crucial for the controlled, stepwise synthesis of di-substituted nicotinic acid esters.
Experimental Protocols
The following sections provide detailed experimental protocols for the mono-functionalization of this compound at the 2-position. These resulting mono-substituted-5-bromonicotinates can then be subjected to a second, different cross-coupling reaction at the 5-position to generate a wide array of di-substituted products.
Suzuki-Miyaura Coupling: Synthesis of Ethyl 2-Aryl-5-bromonicotinates
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL), is added. The vessel is sealed and the mixture is degassed and then heated at 90 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 20 | 88 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 24 | 78 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Sonogashira Coupling: Synthesis of Ethyl 2-Alkynyl-5-bromonicotinates
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) salt (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature (e.g., 60 °C) for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Data for Sonogashira Coupling
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 90 |
| Ethynyltrimethylsilane | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 50 | 8 | 85 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 60 | 10 | 82 |
| Propargyl alcohol | Pd(OAc)₂/XPhos | CuI | K₂CO₃ | Dioxane | 70 | 12 | 75 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of Ethyl 2-Amino-5-bromonicotinates
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol:
In a glovebox, a reaction vessel is charged with this compound (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, removed from the glovebox, and a solvent (e.g., toluene, 5 mL) and the amine (1.2 mmol) are added via syringe. The reaction mixture is heated at 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3]
Table 3: Representative Data for Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 88 |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 90 | 20 | 91 |
| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 110 | 16 | 85 |
| Pyrrolidine | PdCl₂(dppf) | - | LHMDS | THF | 80 | 24 | 79 |
Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.
Stepwise Synthesis Workflow
The regioselective nature of the cross-coupling reactions on this compound allows for a stepwise approach to synthesize di-substituted nicotinic acid esters with different functionalities at the C2 and C5 positions.
Caption: Stepwise workflow for the synthesis of di-substituted nicotinic acid esters.
This workflow enables the generation of a large library of diverse compounds for screening in drug discovery programs. For example, a Suzuki coupling can be performed at the C2 position, followed by a Sonogashira coupling at the C5 position of the resulting 2-aryl-5-bromonicotinate, leading to a 2-aryl-5-alkynylnicotinic acid ester. The possibilities for diversification are extensive, providing a powerful tool for medicinal chemists.
References
Application Notes and Protocols for Sonogashira Coupling with Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of Ethyl 2,5-dibromonicotinate with terminal alkynes. This reaction is a powerful tool for the synthesis of substituted nicotinates, which are valuable intermediates in the development of novel pharmaceuticals.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For dihalogenated substrates like this compound, the regioselectivity of the coupling is a critical consideration.
Regioselectivity
In dihalogenated pyridines, the relative reactivity of the carbon-halogen bonds dictates the site of the initial coupling. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2][3] When two different halogens are present, the coupling will preferentially occur at the more reactive site.[4][5]
For this compound, both leaving groups are bromine atoms. In such cases, the electronic and steric environment of the C-Br bonds at the C2 and C5 positions will influence the regioselectivity. The C5 position of the pyridine ring is generally more electron-deficient and less sterically hindered than the C2 position, making it more susceptible to oxidative addition to the palladium catalyst. Therefore, the Sonogashira coupling is expected to occur selectively at the C5 position, yielding Ethyl 2-bromo-5-alkynylnicotinate as the major product. This selectivity can be further influenced by the choice of catalyst, ligands, and reaction conditions.[6]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridines, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Typically 1-5 mol% loading.[4] |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. Not required for copper-free protocols.[4] |
| Ligand | PPh₃, XPhos, P(t-Bu)₃ | Often used in conjunction with the palladium catalyst. The choice of ligand can influence selectivity and efficiency.[7] |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | An amine base often serves as the solvent or co-solvent.[4][8] |
| Solvent | THF, DMF, Toluene, Dioxane | Anhydrous and degassed solvents are crucial for optimal results.[4] |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be required for less reactive substrates but can also lead to side reactions.[2][8] |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a standard copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (THF or DMF) and the amine base (Et₃N or DIPEA).
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative that avoids the use of a copper co-catalyst, which can sometimes lead to alkyne homocoupling (Glaser coupling).[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the base and any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Versatility of Ethyl 2,5-dibromonicotinate: A Pivotal Building Block for Kinase Inhibitors and Anticancer Agents
Ethyl 2,5-dibromonicotinate has emerged as a highly valuable and versatile scaffold in medicinal chemistry, primarily serving as a key starting material for the synthesis of a diverse range of biologically active compounds. Its di-brominated pyridine core allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, providing a gateway to novel kinase inhibitors and potent anticancer agents.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, showcasing the utility of this compound in the synthesis of targeted therapeutics. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are detailed, enabling the creation of diverse chemical libraries for drug discovery.
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This compound serves as an excellent starting point for the synthesis of kinase inhibitors by allowing the introduction of various aryl, heteroaryl, and amino moieties that can interact with the ATP-binding site of kinases.
For instance, the 2,5-disubstituted pyridine scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors. The sequential nature of the cross-coupling reactions on the dibrominated core allows for the generation of extensive structure-activity relationships (SAR) to optimize potency and selectivity.
A notable application is in the development of inhibitors for Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), both of which are validated targets in oncology and immunology. The ability to introduce different substituents at the 2- and 5-positions of the nicotinic acid scaffold allows for the fine-tuning of interactions within the kinase active site.
Signaling Pathways Targeted by Derivatives
The derivatives of this compound can be designed to target critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Data Summary
The following table summarizes the anticancer activity of 2,5-biaryl-3-hexylthiophene derivatives, which are structural analogs of compounds that can be synthesized from this compound via Suzuki coupling. This data highlights the potential of this scaffold in generating potent anticancer agents.[1][2][3][4]
| Compound ID | Aryl Substituent at C2 & C5 | Target Cell Line | IC50 (µM) |
| 3h | 4-(methylthio)phenyl | 4T1 | 16 |
| 3d | 4-methylphenyl | MCF-7 | 26.2 |
| 3a | Phenyl | 4T1 | 35 |
| 3b | 4-fluorophenyl | 4T1 | 32 |
| 3e | 4-methoxyphenyl | 4T1 | 41 |
| Cisplatin | (Standard Drug) | 4T1 | 21 |
Experimental Protocols
The following protocols provide detailed methodologies for the key palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,5-Diaryl Nicotinates
This protocol is adapted for the double Suzuki coupling on a dibrominated heterocyclic core.[1][2][3][4]
Materials:
-
This compound (1 mmol)
-
Arylboronic acid (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (4 mmol)
-
1,4-Dioxane (2 mL)
-
Water (0.5 mL)
-
Argon or Nitrogen gas
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes under an argon atmosphere.
-
Add the arylboronic acid, K₃PO₄, and water to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of 2,5-Dialkynyl Nicotinates
This protocol outlines a general procedure for the Sonogashira coupling of a dibromo-heterocycle with terminal alkynes.
Materials:
-
This compound (1 mmol)
-
Terminal alkyne (2.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3 mL)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (10 mL)
-
Nitrogen or Argon gas
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2,5-Diamino Nicotinates
This protocol provides a general method for the palladium-catalyzed amination of a dibromo-heterocycle.
Materials:
-
This compound (1 mmol)
-
Amine (2.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos or other suitable phosphine ligand (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.8 mmol)
-
Anhydrous toluene or dioxane (10 mL)
-
Nitrogen or Argon gas
-
Schlenk tube or sealed vial
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous solvent, this compound, and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
References
Synthesis of Bioactive Heterocycles from Ethyl 2,5-dibromonicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive heterocyclic compounds utilizing Ethyl 2,5-dibromonicotinate as a versatile starting material. The strategic positioning of two bromine atoms on the pyridine ring allows for selective and sequential functionalization through modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methodologies are instrumental in the construction of diverse molecular scaffolds with significant potential in drug discovery, particularly in the development of kinase inhibitors for anticancer therapy.
Introduction to this compound in Bioactive Heterocycle Synthesis
This compound is a valuable building block for the synthesis of polysubstituted pyridine derivatives. The differential reactivity of the bromine atoms at the C2 and C5 positions can be exploited to achieve selective functionalization. Typically, the bromine at the C5 position is more reactive towards palladium-catalyzed cross-coupling reactions under certain conditions, allowing for a stepwise introduction of different substituents. This sequential approach is highly advantageous for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]
The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged scaffold in medicinal chemistry.[2] By appending various aryl, alkynyl, and amino groups to the this compound core, researchers can generate novel heterocycles that target a range of biological pathways, including those implicated in cancer and other diseases.
Key Synthetic Transformations and Experimental Protocols
The following sections detail generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as the substrate. These protocols are based on established procedures for similar dihalogenated pyridines and serve as a starting point for optimization.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for introducing aryl and heteroaryl substituents onto the pyridine ring.
General Protocol for Mono-arylation (preferentially at C5):
-
Materials:
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling of Dihalo-heterocycles
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 2,6-Dibromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ (2) | Toluene/Ethanol | 80 | 24 | 75 |
Note: The data presented is for analogous di-halogenated heterocycles to provide a reference for expected yields and conditions.[4][5]
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted heterocycles.[6]
General Protocol for Mono-alkynylation:
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[7]
-
Copper(I) iodide (CuI, 1-10 mol%)[7]
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 40-60 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Sonogashira Coupling of Dihalopyridines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | DMF | 60 | 85 |
| 2 | 3,5-Dibromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 90 |
Note: The data is based on reactions with analogous dibromopyridines.[5]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[8]
General Protocol for Mono-amination:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)[9]
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)[9]
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)[9]
-
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: Buchwald-Hartwig Amination of Dihalopyridines
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 88 |
| 2 | 2,6-Dibromopyridine | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 110 | 92 |
Note: The provided data is for the analogous 2,6-dibromopyridine.[5]
Bioactivity of Synthesized Heterocycles
Pyridine-based heterocycles synthesized from this compound are of significant interest as potential anticancer agents, particularly as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10]
Targeted Signaling Pathways:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Many pyridine derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, metabolism, and survival. Inhibition of kinases within this pathway, such as PI3K and mTOR, is a validated anticancer strategy.[11]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Pathway: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow. Pyridine-containing compounds have been developed as potent VEGFR inhibitors.[12]
Quantitative Biological Data:
While specific data for compounds directly synthesized from this compound is limited in the readily available literature, the following table provides representative IC₅₀ values for analogous pyridine-based kinase inhibitors to illustrate the potential potency of this class of compounds.
| Compound Class | Target Kinase | Cell Line | IC₅₀ (nM) |
| Pyrido[3,2-d]pyrimidine | PI3Kα | - | 3-10 |
| Pyrido[3,2-d]pyrimidine | mTOR | - | ~100 |
| Pyrazolo[1,5-a]pyrimidine | KDR (VEGFR2) | - | 19 |
| Nicotinonitrile derivative | Pim-1 Kinase | - | ≤ 280 |
Note: This data is for structurally related pyridine-based heterocycles and serves as a guide for the potential bioactivity of compounds derived from this compound.[11][12][13]
Visualizations
Experimental Workflow for Sequential Cross-Coupling
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of Esters from Arenes through C-H Thianthrenation [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of Ethyl 2,5-dibromonicotinate for Library Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Ethyl 2,5-dibromonicotinate, a versatile scaffold for the synthesis of diverse chemical libraries. The protocols focus on three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These methods enable the introduction of a wide range of substituents at the 2- and 5-positions of the pyridine ring, facilitating the generation of novel compounds for drug discovery and development.
Introduction
This compound is an attractive starting material for library synthesis due to the presence of two reactive bromine atoms at distinct positions on the pyridine core. The differential reactivity of these positions allows for selective and sequential functionalization, leading to the creation of complex and diverse molecular architectures. The nicotinic acid backbone is a common motif in many biologically active compounds, making its derivatives of significant interest in medicinal chemistry.
The derivatization strategies outlined herein are fundamental for exploring the structure-activity relationships (SAR) of novel nicotinic acid derivatives. By systematically modifying the substituents at the C2 and C5 positions, researchers can fine-tune the pharmacological properties of the resulting compounds.
Regioselectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions of 2,5-dihalopyridines, the regioselectivity is influenced by the electronic and steric environment of the carbon-halogen bonds. Generally, for substrates like this compound, the C2-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C5-Br bond. This increased reactivity is attributed to the electron-withdrawing effect of the adjacent pyridine nitrogen and the ester group, making the C2 position more susceptible to initial functionalization. By carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and temperature, regioselective mono-functionalization at the C2-position can be achieved, leaving the C5-bromo group available for subsequent derivatization.
Experimental Protocols
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is instrumental in synthesizing biaryl and heteroaryl-substituted nicotinic acid derivatives.
Workflow for Suzuki-Miyaura Coupling
Protocol for Mono-Arylation at the C2-Position:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the corresponding Ethyl 2-aryl-5-bromonicotinate.
Data Presentation: Suzuki-Miyaura Coupling of Dihaloaromatics
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
Note: The data in this table is based on similar dihaloaromatic substrates and serves as a starting point for optimization.
Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a library of alkynyl-substituted nicotinic acid derivatives.
Protocol for Mono-Alkynylation at the C2-Position:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the desired Ethyl 2-alkynyl-5-bromonicotinate.
Data Presentation: Sonogashira Coupling of Dihaloaromatics
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,8-Diiodopurine deriv. | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 2 | 85-95 |
| 2 | 4,6-Dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ (5) | CuI (10) | Et₃N | Dioxane | 100 | 16 | 70-80 |
Note: This table presents data from analogous dihaloaromatic substrates to guide reaction optimization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl and heteroaryl amines from the corresponding halides. This reaction allows for the introduction of a wide array of primary and secondary amines at the pyridine core.
Protocol for Mono-Amination at the C2-Position:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography to yield the Ethyl 2-amino-5-bromonicotinate derivative.
Data Presentation: Buchwald-Hartwig Amination of Dihaloaromatics
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | 2-Bromo-4-iodopyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 |
Note: The provided data is for structurally related dihalopyridines and should be used as a reference for developing specific protocols.
Signaling Pathway Diagram
Nicotinic acid and its derivatives are precursors for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD⁺), an essential coenzyme in numerous cellular processes. Furthermore, a metabolite, Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP), is a potent intracellular calcium-mobilizing messenger. The following diagrams illustrate these key pathways.
NAD⁺ Salvage Pathway
NAADP Signaling Pathway
Conclusion
The derivatization of this compound through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize synthetic routes towards novel nicotinic acid derivatives with potential therapeutic applications. Understanding the underlying biological pathways, such as NAD⁺ metabolism and NAADP signaling, further enhances the rationale for designing and synthesizing these compound libraries for drug discovery programs.
Application Notes and Protocols for Large-Scale Synthesis and Reactions of Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of Ethyl 2,5-dibromonicotinate and its subsequent application in key cross-coupling reactions. The protocols are intended to be scalable for kilogram production in a pilot plant or industrial setting.
Large-Scale Synthesis of this compound
The synthesis of this compound on a large scale is a two-step process starting from nicotinic acid. The first step is the esterification of nicotinic acid to produce Ethyl nicotinate, followed by a regioselective dibromination.
Step 1: Esterification of Nicotinic Acid to Ethyl Nicotinate
A robust and scalable method for the synthesis of Ethyl nicotinate involves the esterification of nicotinic acid using absolute ethanol in the presence of a solid acid catalyst and toluene as an azeotropic solvent.[1][2] This method is suitable for large-scale industrial production due to the ease of catalyst recovery and reduced generation of highly polluted wastewater.[1][2]
Experimental Protocol:
-
Reaction Setup: To a suitable reactor, add toluene, absolute ethanol, a solid acid catalyst (e.g., HND230), and nicotinic acid.[1][2]
-
Reaction: The mixture is stirred and heated to 50-65°C for 3-6 hours.[1][2]
-
Water Removal: The temperature is then raised to reflux to remove water via azeotropic distillation. The reaction is considered complete when no more water separates.[1][2]
-
Workup: After cooling to room temperature, the solid acid catalyst is recovered by filtration. The filtrate is subjected to reduced pressure to recover the toluene.[1][2]
-
Product: The resulting light yellow transparent liquid is the finished Ethyl nicotinate.[1][2]
Quantitative Data for Esterification:
| Parameter | Value | Reference |
| Reactants | ||
| Nicotinic Acid | 1.0 eq | [1][2] |
| Absolute Ethanol | 1.0 - 2.0 eq | [1][2] |
| Toluene | 0.3 - 8.0 wt. eq. to Nicotinic Acid | [1][2] |
| Solid Acid Catalyst | 0.01 - 0.1 wt. eq. to Nicotinic Acid | [1][2] |
| Reaction Conditions | ||
| Temperature | 50 - 65°C (initial), then reflux | [1][2] |
| Reaction Time | 3 - 6 hours | [1][2] |
| Yield | ||
| Product Yield | >97% | [1][2] |
Step 2: Dibromination of Ethyl Nicotinate
The regioselective dibromination of Ethyl nicotinate at the 2 and 5 positions is a critical step. Large-scale brominations require stringent safety protocols due to the hazardous nature of bromine.[3] The use of a brominating agent like N-bromosuccinimide (NBS) in the presence of oleum can be a selective method for the bromination of pyridine derivatives on a large scale.
Safety Considerations for Large-Scale Bromination:
-
Dedicated Equipment: Use of corrosion-resistant reactors (e.g., glass-lined) and piping is essential.
-
Engineering Controls: The reaction should be carried out in a well-ventilated area with a dedicated scrubber system for bromine vapors.
-
Personal Protective Equipment (PPE): Full protective gear, including respiratory protection, is mandatory.
-
Emergency Preparedness: An emergency plan, including the availability of neutralizing agents like sodium thiosulfate, must be in place.
Experimental Protocol (Adapted for Large-Scale):
-
Charge Reactor: Charge the reactor with oleum (65%).
-
Substrate Addition: Slowly add Ethyl nicotinate while maintaining a controlled temperature.
-
Brominating Agent: Add N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to control the exothermic reaction. The molar ratio of the brominating agent to the pyridine derivative is typically between 0.4:1 and 1.1:1 to optimize for the desired dibrominated product and minimize side products.
-
Reaction Conditions: The reaction is typically stirred for 1 to 20 hours at a temperature ranging from 0 to 150°C, with a preferred range of 80 to 125°C for DBDMH.
-
Quenching: The reaction mixture is carefully quenched by pouring it onto ice.
-
Neutralization: The acidic solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Isolation and Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by distillation under reduced pressure.
Quantitative Data for Dibromination (Estimated for Scale-up):
| Parameter | Value |
| Reactants | |
| Ethyl Nicotinate | 1.0 eq |
| Brominating Agent (e.g., DBDMH) | 2.0 - 2.2 eq |
| Oleum (65%) | Sufficient quantity as solvent/reagent |
| Reaction Conditions | |
| Temperature | 80 - 125°C |
| Reaction Time | 2 - 10 hours |
| Workup | |
| Quenching | Ice |
| Neutralization | NaOH solution |
| Purification | |
| Method | Recrystallization or Distillation |
| Expected Yield | |
| Product Yield | 70 - 85% |
Cross-Coupling Reactions of this compound
This compound is a versatile building block for the synthesis of highly substituted pyridine derivatives via palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms at different positions allows for selective and sequential functionalization. Generally, the C2-Br bond is more reactive than the C5-Br bond in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids.
Experimental Protocol (Kilogram-Scale):
-
Inert Atmosphere: A large, inerted reactor is charged with this compound, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: A degassed solvent system, such as 1,4-dioxane/water or toluene/water, is added.
-
Reaction: The mixture is heated to 80-100°C and stirred until the reaction is complete (monitored by HPLC).
-
Workup: The reaction mixture is cooled, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Boronic Acid | 1.1 - 1.5 eq |
| Palladium Catalyst | 0.5 - 2 mol% |
| Base | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Dioxane/Water or Toluene/Water |
| Temperature | 80 - 100°C |
| Reaction Time | 4 - 12 hours |
| Expected Yield | |
| Product Yield | 75 - 95% |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
Experimental Protocol (Kilogram-Scale):
-
Inert Atmosphere: A reactor is charged with this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: A degassed solution of the terminal alkyne and a base (e.g., triethylamine or diisopropylamine) is added.
-
Reaction: The reaction is stirred at a temperature ranging from room temperature to 70°C until completion.
-
Workup: The reaction mixture is filtered to remove the precipitated amine salt. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is purified by crystallization or chromatography.
Quantitative Data for Sonogashira Coupling:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.1 - 1.5 eq |
| Palladium Catalyst | 1 - 3 mol% |
| Copper(I) Iodide | 1 - 5 mol% |
| Base | 2.0 - 4.0 eq |
| Reaction Conditions | |
| Solvent | THF or DMF |
| Temperature | 25 - 70°C |
| Reaction Time | 2 - 8 hours |
| Expected Yield | |
| Product Yield | 70 - 90% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines.[4][5]
Experimental Protocol (Kilogram-Scale):
-
Inert Atmosphere: A dry and inerted reactor is charged with this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong base (e.g., NaOtBu or LHMDS).
-
Solvent: Anhydrous, degassed solvent such as toluene or dioxane is added.
-
Amine Addition: The amine is added to the reaction mixture.
-
Reaction: The mixture is heated to 80-120°C and monitored by HPLC for completion.
-
Workup: The reaction is cooled and quenched with water. The mixture is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The product is purified by crystallization or silica gel chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Amine | 1.1 - 1.5 eq |
| Palladium Precatalyst | 1 - 3 mol% |
| Ligand | 1.2 - 3.6 mol% |
| Base | 1.5 - 2.5 eq |
| Reaction Conditions | |
| Solvent | Toluene or Dioxane |
| Temperature | 80 - 120°C |
| Reaction Time | 6 - 24 hours |
| Expected Yield | |
| Product Yield | 65 - 90% |
Visualizations
Logical Workflow for Large-Scale Synthesis
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway for Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
References
- 1. Buy Ethyl 4-(bromomethyl)nicotinate (EVT-3188609) | 344408-87-3 [evitachem.com]
- 2. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of Ethyl 2,5-dibromonicotinate in Materials Science
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dibromonicotinate is a halogenated heterocyclic compound with significant potential as a monomer in the synthesis of advanced functional polymers for materials science. The presence of two bromine atoms at the 2 and 5 positions of the pyridine ring allows for versatile cross-coupling polymerization reactions, such as Suzuki or Stille polycondensation. The electron-deficient nature of the pyridine ring, further influenced by the ester group, makes polymers incorporating this unit promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring can also be utilized for post-polymerization modification, such as quaternization, to alter the polymer's solubility and electronic properties.
While specific literature detailing the polymerization of this compound is emerging, extensive research on the polymerization of the structurally similar monomer, 2,5-dibromopyridine, provides a strong foundation for its application. This document presents a representative protocol for the synthesis of a copolymer of this compound and a fluorene-based comonomer via Suzuki polymerization, along with expected material properties based on analogous polymer systems.
Representative Application: Synthesis of a Poly(fluorene-co-ethyl nicotinate) Copolymer
A common application of dihalo-heterocyclic monomers is in the synthesis of conjugated copolymers with tailored optoelectronic properties. Here, we describe the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester. The fluorene unit is a well-established building block for blue-emitting polymers with high photoluminescence quantum yields, while the ethyl nicotinate unit can be introduced to modulate the polymer's electron affinity and charge transport characteristics.
Quantitative Data Summary
The following table summarizes representative quantitative data for a copolymer synthesized from this compound and a fluorene-based comonomer. These values are based on typical results obtained for analogous poly(fluorene-co-pyridine) systems and serve as a guideline for expected material properties.
| Property | Value |
| Number-Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| UV-Vis Absorption (λmax, in solution) | 380 - 390 nm |
| Photoluminescence (PL) Emission (λmax, in solution) | 420 - 440 nm |
| UV-Vis Absorption (λmax, thin film) | 385 - 395 nm |
| Photoluminescence (PL) Emission (λmax, thin film) | 430 - 450 nm |
| HOMO Energy Level | -5.6 to -5.8 eV |
| LUMO Energy Level | -2.7 to -2.9 eV |
| Electrochemical Band Gap | 2.9 - 3.1 eV |
Experimental Protocols
Protocol 1: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(ethyl 3-nicotinate)] via Suzuki Polymerization
This protocol details the synthesis of an alternating copolymer using a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (6.0 mmol, 6.0 equiv)
-
Aliquat 336 (phase-transfer catalyst)
-
Toluene (anhydrous, degassed)
-
Deionized water (degassed)
-
Methanol
-
Acetone
-
Hexane
-
Chloroform
-
Phenylboronic acid (end-capper)
-
Bromobenzene (end-capper)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (40 mL). To this mixture, add a degassed 2M aqueous solution of K₂CO₃ (3.0 mL, 6.0 mmol) and a few drops of Aliquat 336.
-
Polymerization: Heat the vigorously stirred, biphasic mixture to 90 °C and maintain for 48 hours under an argon atmosphere.
-
End-capping: After 48 hours, add a small amount of phenylboronic acid (approx. 20 mg) to the reaction mixture and stir for another 4 hours. Then, add a small amount of bromobenzene (approx. 0.1 mL) and continue stirring for an additional 4 hours to ensure the termination of the polymer chains.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and separate the organic layer. Wash the organic layer with deionized water (3 x 100 mL) and then with brine (1 x 100 mL).
-
Polymer Precipitation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and reduce the volume of the solvent to approximately 20 mL by rotary evaporation. Precipitate the polymer by slowly adding the concentrated solution to vigorously stirred methanol (400 mL).
-
Purification: Collect the fibrous polymer precipitate by filtration. To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction. Sequentially extract with methanol, acetone, and hexane to remove impurities. The final polymer is then extracted with chloroform.
-
Final Product: Concentrate the chloroform solution by rotary evaporation and precipitate the polymer again in methanol. Collect the purified polymer by filtration and dry it under vacuum at 60 °C for 24 hours.
Visualizations
Experimental Workflow
Caption: Suzuki Polymerization Workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 2,5-dibromonicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of Ethyl 2,5-dibromonicotinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | 1. Ensure Anaerobic Conditions: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can deactivate the Pd(0) catalyst. 2. Catalyst Choice: For electron-deficient substrates like nicotinate esters, a highly active catalyst system is often required. Consider using a pre-catalyst or a combination of a palladium source and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos). 3. Catalyst Loading: If using a standard catalyst like Pd(PPh₃)₄, consider increasing the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). |
| Ineffective Base | 1. Base Strength and Solubility: A base that is too weak may not efficiently generate the active boronate species. Conversely, a very strong base could lead to side reactions. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings. Ensure the base is finely powdered to maximize surface area and reactivity, especially if it has low solubility in the reaction solvent. 2. Screen Different Bases: Experiment with other bases such as Cs₂CO₃ or K₂CO₃. |
| Sub-optimal Temperature | 1. Increase Temperature: The reaction may require more thermal energy. Increase the temperature in a stepwise manner (e.g., from 80 °C to 100 °C). 2. Solvent Choice: Ensure your solvent has a boiling point that can accommodate the required reaction temperature. Dioxane and toluene are common choices for higher temperature reactions. |
| Problem with Boronic Acid/Ester | 1. Reagent Quality: Use high-purity boronic acid or ester. Boronic acids can degrade over time; consider using a freshly opened bottle or purifying the reagent. 2. Protodeboronation: This side reaction consumes the boronic acid. To minimize it, use anhydrous solvents, ensure thorough degassing, and consider using a more stable boronic ester (e.g., a pinacolato or MIDA ester). |
Issue 2: Poor Regioselectivity (Mixture of C2 and C5 Coupled Products)
| Potential Cause | Troubleshooting Steps |
| Inherent Reactivity | The C2 position of the pyridine ring is generally more electrophilic and thus more reactive in Suzuki couplings. To favor coupling at the C5 position, the reaction conditions must be carefully tuned to overcome this inherent preference. |
| Ligand Choice | 1. Steric Hindrance: To favor reaction at the less sterically hindered C5 position, consider using a bulkier phosphine ligand. This can disfavor the approach of the catalyst to the more hindered C2 position. 2. Bidentate vs. Monodentate Ligands: The choice between bidentate (e.g., dppf) and monodentate (e.g., SPhos) ligands can influence selectivity. It is often necessary to screen a variety of ligands to find the optimal one for the desired regioselectivity. |
| Catalyst System | The nature of the active catalytic species can influence where it reacts on the substrate. Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands. |
| Temperature and Reaction Time | Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product. Monitor the reaction over time to see if the product ratio changes, which could indicate a thermodynamically controlled process at longer reaction times. |
Issue 3: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | 1. Minimize Oxygen: This is often caused by the presence of oxygen. Rigorous degassing is crucial. 2. Catalyst Choice: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) precatalyst. 3. Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess which can favor homocoupling. |
| Protodeboronation | See "Problem with Boronic Acid/Ester" under "Low or No Conversion". |
| Dehalogenation of Starting Material | This can occur as a side reaction. Optimizing the catalyst and base system can help to minimize this pathway. |
Frequently Asked Questions (FAQs)
Q1: Which position (C2 or C5) of this compound is more reactive in a Suzuki coupling?
A1: Generally, the C2 position of a 2,5-dihalopyridine is more reactive towards Suzuki coupling. This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and the C-Br bond at this position weaker and more susceptible to oxidative addition by the palladium catalyst.
Q2: How can I selectively achieve mono-arylation at the C2 position?
A2: To favor mono-arylation at the more reactive C2 position, you can employ standard Suzuki coupling conditions. Using a less reactive catalyst system and carefully controlling the stoichiometry of the boronic acid (using 1.0 to 1.1 equivalents) can help to prevent double arylation.
Q3: What conditions can I use to favor mono-arylation at the C5 position?
A3: Achieving selectivity for the C5 position is more challenging and often requires overcoming the inherent reactivity of the C2 position. Strategies include:
-
Sterically Hindered Catalysts: Employing bulky phosphine ligands that can sterically disfavor approach to the more hindered C2 position.
-
Ligand Screening: A thorough screening of different ligands is often necessary to find one that promotes C5 selectivity.
-
Temperature Control: Lowering the reaction temperature may improve selectivity.
Q4: What are the best general starting conditions for optimizing the Suzuki coupling of this compound?
A4: A good starting point for optimization would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-Dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q5: I am observing my catalyst turning into a black precipitate (palladium black). What does this mean and how can I prevent it?
A5: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst to inactive metallic palladium. This can be caused by:
-
Insufficient Ligand: The ligand stabilizes the Pd(0) species. Ensure an appropriate ligand-to-palladium ratio.
-
High Temperature: Excessive heat can lead to catalyst decomposition.
-
Impurities: Impurities in the reagents or solvent can contribute to catalyst deactivation. Ensure all components are of high purity and the solvent is anhydrous and degassed. Using more robust, sterically hindered ligands can often help to prevent the formation of palladium black.
Experimental Protocols
Protocol 1: General Procedure for Mono-Suzuki Coupling Favoring the C2 Position
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Purification of Ethyl 2,5-dibromonicotinate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the purification of products derived from Ethyl 2,5-dibromonicotinate reactions, such as Suzuki and Sonogashira couplings.
General Purification Workflow
A typical purification strategy for products of this compound reactions begins with an aqueous work-up to remove inorganic salts and water-soluble impurities, followed by chromatographic purification and/or recrystallization.
Caption: A standard workflow for purifying organic reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities include unreacted starting materials (this compound and the coupling partner, e.g., a boronic acid), homocoupled byproducts, protodeborylated arenes, and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction are also present in the crude mixture.[1]
Q2: My reaction involves a Suzuki coupling. What specific byproducts should I look out for?
A2: For Suzuki couplings, be aware of protodeborylation of the boronic acid and homocoupling of two boronic acid molecules.[2] These side reactions can reduce your yield and complicate purification. Higher oxygen levels in the reaction can increase the rate of homocoupling.[2]
Q3: How can I effectively remove the residual palladium catalyst from my product?
A3: Removing palladium to parts-per-million (ppm) levels is often necessary.[1] Methods include:
-
Column Chromatography: Often the first step, but may not remove all palladium.
-
Activated Carbon: Stirring the product solution with activated carbon can adsorb palladium.
-
Palladium Scavengers: Using functionalized silica or polymer beads designed to bind palladium is a highly effective method.[1] These scavengers are stirred with the product solution and then removed by filtration.[1]
Q4: My purified 2,5-disubstituted pyridine product appears as an oil and will not crystallize. What should I do?
A4: This can happen if the product is intrinsically an oil at room temperature or if trace impurities are inhibiting crystallization.[1] The most appropriate next step is a thorough purification by column chromatography to remove any potential inhibitors.[1][3] If the product remains an oil after rigorous purification, it is likely its natural state.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary technique for purifying pyridine derivatives.[4][5] However, challenges such as poor separation and peak tailing are common.
Q5: I am observing significant peak tailing for my pyridine compound during column chromatography. What causes this and how can I fix it?
A5: Peak tailing with pyridine derivatives is primarily caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica gel surface.[6] This leads to non-ideal elution behavior.
Experimental Protocol: Method for Reducing Peak Tailing
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to your mobile phase.[6] The TEA will preferentially interact with the acidic silanol sites, minimizing their interaction with your product.[6]
-
Use a Different Stationary Phase: If tailing persists, consider switching to a more inert stationary phase like alumina or using end-capped silica gel.
-
Check for Column Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak distortion.[6] Dilute your sample and re-run.
Caption: Troubleshooting workflow for common column chromatography issues.
Q6: How do I choose the right solvent system for column chromatography?
A6: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your desired product on a TLC plate. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[3][7]
| Problem Encountered | Potential Cause | Recommended Action |
| Poor Separation (Rf values too close) | Incorrect solvent polarity. | Test various solvent systems on TLC to find optimal separation conditions.[1] A shallower solvent gradient during the column run can also improve resolution.[1] |
| Product Stuck on Column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Low Recovery After Column | Product may be adsorbing irreversibly to the silica gel or degrading on the column. | Perform a 2D TLC test to check for degradation.[6] If degradation is observed, switch to a less acidic stationary phase like alumina.[6] |
Troubleshooting Guide: Recrystallization
Q7: I have a solid crude product, but I'm struggling to find a suitable solvent for recrystallization. What is the general procedure?
A7: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at room temperature.
Experimental Protocol: Finding a Recrystallization Solvent
-
Small-Scale Testing: Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is unsuitable.
-
Heating: If the solid is not soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation: The ideal solvent will result in the formation of well-defined crystals upon cooling. If the product oils out or no crystals form, the solvent is not suitable. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be attempted.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Ethyl 2,5-dibromonicotinate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of using Ethyl 2,5-dibromonicotinate in cross-coupling reactions. Our primary focus is to provide actionable strategies to minimize or eliminate the formation of undesired homocoupling byproducts, ensuring higher yields and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in reactions with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) react with each other, forming a symmetrical byproduct. In the context of reactions with this compound, this is problematic because it consumes your valuable reagents, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate from the target molecule due to structural similarities.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling are typically:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to promote the homocoupling of organoboron reagents.
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organoboron reagent to generate the homocoupled product before being reduced to the catalytically active Pd(0) species.
-
Copper Co-catalyst in Sonogashira Reactions: In Sonogashira couplings, the copper co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.
Q3: How can I minimize homocoupling in Suzuki-Miyaura reactions with this compound?
A3: To suppress homocoupling in Suzuki reactions, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst such as Pd(PPh₃)₄ can be advantageous as it eliminates the need for an in-situ reduction step that might contribute to homocoupling.
-
Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, thereby minimizing the lifetime of intermediates that could lead to side reactions.
-
Choice of Base: The base is crucial for activating the boronic acid. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used. The optimal base can depend on the specific substrates and should be screened.
Q4: Are there specific strategies to avoid alkyne homocoupling in Sonogashira reactions?
A4: Yes, to prevent the homocoupling of terminal alkynes (Glaser coupling), the most effective approach is to perform the reaction under copper-free conditions. While the reaction might be slower, it effectively eliminates the primary pathway for this side reaction. Additionally, ensuring strictly anaerobic conditions through thorough degassing is critical.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a symmetrical biaryl byproduct in the crude reaction mixture (detectable by TLC, LC-MS, or NMR).
Troubleshooting Workflow:
Technical Support Center: Catalyst Selection for Selective Mono-arylation of Ethyl 2,5-dibromonicotinate
Welcome to the technical support center for the selective mono-arylation of Ethyl 2,5-dibromonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this specific Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the selective mono-arylation of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why am I observing low or no conversion of my starting material, this compound?
Answer: Low or no conversion in Suzuki-Miyaura reactions involving electron-deficient substrates like this compound can stem from several factors:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure. The nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to inactive catalyst species.[1]
-
Inefficient Oxidative Addition: The carbon-bromine bonds in this compound are strong. The initial step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the C-Br bond, can be slow, especially with less reactive aryl bromides.[1]
-
Insufficient Base Strength or Solubility: The base is crucial for activating the boronic acid.[2] If the base is too weak or poorly soluble in the reaction medium, the transmetalation step will be inefficient.[2]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote undesired side reactions like homocoupling of the boronic acid.[3]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Employ a pre-formed Pd(0) source or a precatalyst that readily forms the active Pd(0) species.
-
Utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands stabilize the palladium catalyst, promote oxidative addition, and can prevent coordination of the pyridine nitrogen.[1] N-heterocyclic carbene (NHC) ligands are also a good alternative.[4]
-
-
Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10-20 °C. Higher temperatures can facilitate the oxidative addition step but may also lead to increased side products if not carefully controlled.[1]
-
-
Base and Solvent Optimization:
-
Screen different bases. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for electron-deficient substrates.[1][5] Ensure the base is finely powdered for better solubility.
-
Use anhydrous and thoroughly degassed solvents. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water.[6][7] The water component is often crucial for dissolving the inorganic base.
-
Question 2: My reaction is producing a mixture of mono-arylated isomers (at the C2 and C5 positions) and/or the di-arylated product. How can I improve the selectivity for C5 mono-arylation?
Answer: Achieving high regioselectivity is a key challenge. The electronic properties of the substrate and the steric environment around the catalyst are the primary factors influencing selectivity. Generally, in 2,5-dihalogenated pyridines, the C5 position is electronically favored for substitution due to its position relative to the nitrogen atom. However, reaction conditions can alter this preference.
Strategies to Enhance C5 Selectivity:
-
Ligand Choice: The steric bulk of the phosphine ligand is critical. Larger, more sterically demanding ligands can favor reaction at the less hindered C5 position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the arylboronic acid. Using a large excess can promote di-arylation.
Question 3: I am observing significant amounts of protodeboronation (the boronic acid is being replaced by a hydrogen atom). What can I do to minimize this side reaction?
Answer: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids and under basic, aqueous conditions.[1]
Mitigation Strategies:
-
Use Boronic Esters or Trifluoroborate Salts: Pinacol esters (Bpin) or potassium trifluoroborate salts of the arylboronic acid are generally more stable and less prone to protodeboronation.[1]
-
Anhydrous Conditions: While some water is often necessary to dissolve the base, using an excessive amount can promote protodeboronation. Try to minimize the water content in your solvent system.
-
Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may reduce the rate of protodeboronation compared to stronger bases.[2]
Question 4: How can I prevent the homocoupling of my arylboronic acid?
Answer: Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of Pd(II) species and oxygen.[3]
Preventative Measures:
-
Thorough Degassing: Ensure your reaction mixture and solvent are rigorously degassed to remove all traces of oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and then performing several vacuum/inert gas backfill cycles on the reaction vessel.[1]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst or a precatalyst that is efficiently reduced to Pd(0) in situ to minimize the concentration of Pd(II).[1]
Catalyst and Reagent Selection Summary
The following table summarizes recommended starting points for catalyst, ligand, base, and solvent selection for the selective mono-arylation of this compound.
| Component | Recommended Starting Point | Alternatives for Optimization | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd(PPh₃)₄ | Readily available and effective precatalysts. |
| Ligand | XPhos or SPhos (2-10 mol%) | RuPhos, t-Bu₃P, or NHC ligands (e.g., IPr) | Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst.[1] |
| Base | K₃PO₄ (2.0-3.0 equiv) | Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often required for electron-deficient substrates.[1][5] |
| Boronic Acid Reagent | Arylboronic Acid (1.1-1.2 equiv) | Arylboronic acid pinacol ester or potassium aryltrifluoroborate | Esters and trifluoroborates offer increased stability against protodeboronation.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Toluene / H₂O, DMF / H₂O | Aprotic organic solvents with a small amount of water to dissolve the base are standard.[6][7] |
| Temperature | 80-110 °C | Room temperature to 120 °C | Temperature needs to be optimized for each specific substrate combination.[1] |
Experimental Protocols
General Procedure for Selective C5 Mono-arylation of this compound
This is a generalized procedure and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.0 mol%)
-
K₃PO₄ (finely powdered, 2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and XPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.2 M.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
References
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Impact of base and solvent on Ethyl 2,5-dibromonicotinate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,5-dibromonicotinate. The following information is designed to address common challenges encountered during cross-coupling reactions, with a focus on the impact of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common reactions include the Suzuki-Miyaura coupling (with boronic acids or esters) and the Sonogashira coupling (with terminal alkynes). These reactions are fundamental in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2]
Q2: Which bromine atom is more reactive in this compound?
In 2,5-dibromopyridines, the reactivity of the bromine atoms can be influenced by the electronic effects of the pyridine nitrogen and other substituents. Generally, the bromine at the 5-position is more susceptible to oxidative addition to the palladium catalyst than the bromine at the 2-position, which is influenced by the adjacent electron-withdrawing ester group and the pyridine nitrogen. However, the regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.[3][4]
Q3: What are the key factors to consider when selecting a base for a Suzuki-Miyaura coupling reaction with this compound?
The choice of base is critical for the success of the Suzuki-Miyaura coupling. The base activates the boronic acid for transmetalation to the palladium center.[5][6] Key factors to consider include:
-
Basicity: Stronger inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often more effective than weaker bases or organic amines.[7][8]
-
Solubility: The base must have sufficient solubility in the reaction medium to be effective. The use of aqueous solvent mixtures can improve the solubility of inorganic bases.
-
Substrate Compatibility: The chosen base should not promote side reactions such as hydrolysis of the ethyl ester group.
Q4: How does the solvent affect the outcome of cross-coupling reactions with this compound?
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing catalyst stability, substrate solubility, and reaction kinetics.[9]
-
Polar Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used. They are generally good at dissolving the reactants and the palladium catalyst.
-
Aqueous Mixtures: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often employed, especially for Suzuki-Miyaura couplings. Water can help dissolve inorganic bases and facilitate the transmetalation step.[2]
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the reaction. In some cases, polar solvents can favor different reaction pathways.[9]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The desired product is formed in very low quantities or not at all.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider using a more active catalyst system, such as one with bulky phosphine ligands (e.g., SPhos, XPhos).[10][11] |
| Inappropriate Base | The chosen base may be too weak or insoluble. Switch to a stronger, more soluble inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[5][7][8] |
| Suboptimal Solvent | The solvent may not be appropriate for the chosen base or may not be effectively dissolving the reactants. Try a different solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2] Ensure solvents are anhydrous and degassed, as oxygen can deactivate the catalyst. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Increase the reaction temperature, typically to 80-100 °C for Suzuki couplings. |
Issue 2: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
A significant byproduct is observed with a mass corresponding to the dimer of the boronic acid coupling partner.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| High Catalyst Loading | In some cases, a high concentration of the palladium catalyst can favor homocoupling. Try reducing the catalyst loading. |
| Slow Reaction Rate | If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. Optimize the reaction conditions (base, solvent, temperature) to increase the rate of the main reaction. |
Issue 3: Low Yield or Glaser Coupling in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynylated product.
-
Formation of a byproduct corresponding to the homocoupling of the terminal alkyne (Glaser coupling).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Copper-Catalyzed Homocoupling | The copper(I) co-catalyst is often responsible for Glaser coupling. Consider using a copper-free Sonogashira protocol.[12] |
| Presence of Oxygen | As with Suzuki coupling, oxygen can promote the oxidative homocoupling of the alkyne. Ensure the reaction is performed under strictly anaerobic conditions. |
| Inappropriate Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the amine is pure and dry.[13] |
| Suboptimal Solvent | Solvents like THF or DMF are commonly used. The choice of solvent can impact the reaction rate and selectivity.[9][14] |
Data Presentation
Table 1: Impact of Base on the Yield of Suzuki-Miyaura Coupling of Aryl Bromides
The following data is for the coupling of 4-bromotoluene with phenylboronic acid and serves as a general guide for base selection in Suzuki-Miyaura reactions of aryl bromides.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | EtOH/H₂O | Cu-Ni-Pd NPs | - | 78 | 2 | 98 | [7] |
| 2 | K₂CO₃ | DMF/H₂O | Pd(OAc)₂ | - | 70 | 3 | High | [8] |
| 3 | K₃PO₄ | Dioxane/H₂O | Pd(PPh₃)₄ | - | 90 | 12 | High | [2] |
| 4 | NaOH | Various | Various | Various | Various | Various | ~70 | [6] |
| 5 | KOH | Various | Various | Various | Various | Various | 70-90 | [6] |
| 6 | Et₃N | Toluene | Pd(OAc)₂ | P(o-tol)₃ | 100 | 24 | Low | [5] |
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Bromopyridines
This table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of various bromopyridine substrates, providing insights into catalyst selection.
| Catalyst | Ligand | Base | Solvent | Substrate | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | 70-80 | N/A | High | [11] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-bromo-1-ethyl-1H-pyrazole | Arylboronic acid | 80 | 2 | High | [11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 2-Chloropyridine | Alkylboronic ester | 100 | 16 | High | [15] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF | 2,6-dichloronicotinate | Arylboronic acid | RT | 12 | 75 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if not using a copper-free protocol.
-
Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere throughout.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijnc.ir [ijnc.ir]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Ethyl 2,5-dibromonicotinate Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from the reaction products of Ethyl 2,5-dibromonicotinate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of the efficiency of various removal methods to help you achieve high-purity compounds.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Filtration is ineffective at removing the palladium catalyst.
-
Symptom: The filtrate remains colored (typically black or grey), and subsequent analysis shows high palladium content.
-
Possible Cause 1: Soluble Palladium Species. Standard filtration is only effective for heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated as a solid.[1][2] Homogeneous catalysts or soluble palladium species will pass through the filter.[1]
-
Solution 1.1: Switch to a method suitable for soluble palladium, such as using a palladium scavenger or treatment with activated carbon.[1]
-
Solution 1.2: Attempt to precipitate the soluble palladium by adding an anti-solvent before filtration.[1]
-
Possible Cause 2: Colloidal Palladium. Fine palladium particles may be colloidally suspended in the solution, allowing them to pass through standard filter media.[2]
-
Solution 2.1: Use a finer filter medium, such as a membrane filter (e.g., PTFE, 0.45 µm).[1]
-
Solution 2.2: Optimize the Celite® bed filtration by ensuring it is well-packed and has a sufficient thickness (1-2 cm).[1][2] Pre-wetting the Celite® pad with the solvent can enhance its effectiveness.[1]
-
Solution 2.3: Treat the solution with a flocculating agent to aggregate the colloidal particles before filtration.
Issue 2: Low efficiency of the palladium scavenger.
-
Symptom: Residual palladium levels remain high after treatment with a scavenger.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[1][3] Thiol-based scavengers are generally more effective for Pd(II).[3]
-
Solution 1.1: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction conditions.[3]
-
Possible Cause 2: Insufficient Scavenger or Reaction Time. An inadequate amount of scavenger or insufficient contact time will lead to incomplete removal.[3]
-
Solution 2.1: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[3]
-
Solution 2.2: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating may improve performance.[3][4]
-
Possible Cause 3: Poor Mass Transfer. Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species.[3]
-
Solution 3.1: Ensure vigorous stirring during the scavenging process. For solid-supported scavengers, mechanical stirring is crucial.[3]
Issue 3: Significant product loss during purification.
-
Symptom: Low yield of the final product after palladium removal.
-
Possible Cause 1: Product Adsorption onto Activated Carbon. Activated carbon can be non-selective and adsorb the desired product along with the palladium catalyst.[5][6]
-
Solution 1.1: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.[3]
-
Solution 1.2: Change the solvent to one in which your product is highly soluble to minimize its adsorption onto the carbon surface.[3]
-
Possible Cause 2: Product Binding to the Scavenger. Some products may have an affinity for the scavenger resin.[1]
-
Solution 2.1: After filtration, thoroughly wash the scavenger with fresh solvent to recover any adsorbed product.[1]
-
Solution 2.2: Test different scavengers to find one with a lower affinity for your product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include filtration through materials like Celite®, adsorption onto activated carbon, use of specialized metal scavengers, chromatography, and crystallization.[7]
Q2: How do I choose the right palladium removal method for my reaction with this compound?
A2: The choice depends on the form of the palladium (heterogeneous or homogeneous), the required final purity of your product, and the scale of your reaction. The workflow diagram below can help guide your decision.
Q3: What is Celite®, and how does it aid in palladium removal?
A3: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid to trap fine particles, including precipitated palladium and heterogeneous catalysts like palladium on carbon (Pd/C).[1][2]
Q4: What are palladium scavengers?
A4: Palladium scavengers are materials, often silica-based or polymeric, that have been functionalized with groups that have a high affinity for palladium, such as thiols or amines.[5] These scavengers bind to the palladium, which can then be removed by simple filtration.[5]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
A5: Regulatory bodies like the ICH (International Council for Harmonisation) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[6] The permitted daily exposure (PDE) for palladium is dependent on the route of administration.[8] For oral medications, this often translates to a concentration limit in the low parts per million (ppm) range.[9]
Data Presentation: Efficiency of Palladium Removal Methods
The following table summarizes the efficiency of different palladium removal methods from various cross-coupling reactions.
| Reaction Type | Removal Method | Initial Pd (ppm) | Final Pd (ppm) | Efficiency (%) | Reference(s) |
| Suzuki Coupling | Thiol-based Scavenger (Si-Thiol) | >1000 | <100 | >90% | [10][11] |
| Suzuki Coupling | Activated Carbon | 300 | <1 | >99% | [6] |
| Buchwald-Hartwig Amination | Thiol-functionalized silica | High | <10 | >99% | [6] |
| Suzuki Coupling | N-acetyl cysteine wash & Scavenger | 10,000 | <10 | >99.9% | [8] |
| Heck Coupling | Filtration through Celite® | 80-100 | <10 | >87.5% | [6] |
| Suzuki-Miyaura | MP-TMT Scavenger | 33,000 | <200 | >99.4% | [12] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®
-
Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a suitable solvent to reduce its viscosity.[2]
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite®. Gently press down to create a compact and level bed. Pre-wet the Celite® pad with the solvent used for dilution.[1]
-
Filter the Mixture: Slowly pour the diluted reaction mixture onto the center of the Celite® bed. Apply gentle vacuum to draw the solution through the filter.[1]
-
Wash the Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]
-
Collect the Filtrate: The combined filtrate contains your product, free from the heterogeneous palladium catalyst.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolve the Crude Product: Dissolve the crude reaction product in a suitable organic solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.[4]
-
Stir the Mixture: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 1-18 hours.[4]
-
Filter through Celite®: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[4][7]
-
Wash and Concentrate: Wash the Celite®/carbon cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.[7]
Protocol 3: Palladium Removal Using a Solid-Supported Scavenger (e.g., Thiol-Based Silica)
-
Dissolve the Crude Product: Dissolve the crude product containing the soluble palladium catalyst in an appropriate solvent.
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger (often 3-5 molar equivalents relative to the initial amount of palladium) to the solution.[4]
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific system.[4]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of Celite® is usually sufficient.[1]
-
Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Dibromopyridines
Welcome to the Technical Support Center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving dibromopyridines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate the common side reaction of protodeboronation and address challenges such as regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue in the Suzuki coupling of dibromopyridines?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or its ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to the formation of a monobromopyridine byproduct instead of the desired disubstituted pyridine. This not only reduces the yield of the target molecule but also complicates the purification process due to the structural similarity of the byproduct to the starting material and product.[2] Pyridineboronic acids are particularly susceptible to this reaction due to the influence of the nitrogen atom in the ring.[1][2]
Q2: What is the underlying mechanism that makes pyridineboronic acids prone to protodeboronation?
A2: Pyridineboronic acids, especially 2-pyridineboronic acid, exhibit a unique mechanism for protodeboronation. Under neutral pH conditions, they can form a zwitterionic species which is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond.[2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterion, thereby slowing the rate of protodeboronation.[2]
Q3: Besides the boronic acid structure, what are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors significantly impact the extent of protodeboronation:
-
Base: The choice and concentration of the base are critical. While essential for the catalytic cycle, strong bases can accelerate protodeboronation. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred.
-
Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[3] Optimizing the temperature is crucial to favor the cross-coupling reaction.
-
Solvent: The solvent system affects the solubility of reagents and the stability of intermediates. The presence of water can be a proton source for protodeboronation, so using anhydrous solvents or minimizing the water content can be beneficial.[3]
-
Ligand: The choice of phosphine ligand for the palladium catalyst can have a profound effect. Bulky, electron-rich ligands can accelerate the desired C-C bond formation, outcompeting protodeboronation. However, some bulky ligands have also been shown to promote palladium-catalyzed protodeboronation under certain conditions.
Q4: How can I minimize protodeboronation when working with dibromopyridines?
A4: To suppress protodeboronation, the primary goal is to accelerate the rate of the Suzuki coupling relative to the C-B bond cleavage. Key strategies include:
-
Use of Stable Boronic Acid Derivatives: Instead of using boronic acids directly, consider more stable alternatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates. MIDA (N-methyliminodiacetic acid) boronates are particularly stable and can be used in a "slow-release" strategy, keeping the concentration of the active boronic acid low.[1]
-
Optimization of Reaction Conditions: Employ milder bases (e.g., K₃PO₄, Cs₂CO₃), the lowest effective temperature, and consider using anhydrous solvents.
-
Choice of Catalyst System: Utilize a highly active palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to ensure the cross-coupling reaction is significantly faster than the protodeboronation side reaction.[4]
Q5: How do I control regioselectivity in the Suzuki reaction of unsymmetrical dibromopyridines like 2,4-dibromopyridine?
A5: Regioselectivity in the Suzuki coupling of dibromopyridines is influenced by the electronic and steric environment of the carbon-bromine bonds. For 2,4-dibromopyridine, the 2-position is generally more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst, leading to preferential coupling at this site.[5] However, the choice of ligand and reaction conditions can influence and sometimes reverse this selectivity. For instance, using a high ratio of PPh₃ to palladium tends to favor C2-selectivity, while lower ratios might lead to increased C4-coupling.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of protodeboronation byproduct (monobromopyridine) | 1. Unstable boronic acid. 2. Base is too strong. 3. Reaction temperature is too high. 4. Inefficient catalyst system. | 1. Switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt). 2. Use a weaker base (e.g., K₃PO₄, K₂CO₃, CsF). 3. Lower the reaction temperature in increments of 10-20 °C. 4. Use a more active catalyst system (e.g., a pre-formed Pd(II) precatalyst with a bulky biarylphosphine ligand like SPhos or XPhos). |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Poor solubility of reagents. 3. Insufficiently active base. | 1. Ensure the catalyst is not degraded; use a fresh batch or a more robust precatalyst. Ensure an inert atmosphere is maintained. 2. Try a different solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF). 3. While strong bases can cause protodeboronation, a base is still required. If using a very weak base, consider a moderately stronger one like K₃PO₄. |
| Poor regioselectivity (mixture of isomers) | 1. Suboptimal ligand-to-metal ratio. 2. Reaction conditions favor coupling at multiple sites. | 1. For substrates like 2,4-dibromopyridine, vary the ligand-to-palladium ratio. Higher PPh₃:Pd ratios can enhance C2 selectivity.[6] 2. Screen different ligands. Bulky ligands can sometimes alter the inherent regioselectivity. |
| Formation of homocoupled byproduct (bipyridine) | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). 2. Use a slight excess of the boronic acid derivative (1.1-1.2 equivalents). |
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of different dibromopyridines, highlighting the impact of various catalysts, ligands, and bases on yield and selectivity.
Table 1: Suzuki Coupling of 2,6-Dibromopyridine
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Data compiled from representative literature.[7]
Table 2: Regioselective Suzuki Coupling of 2,4-Dibromopyridine
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Product Ratio (C2:C4) |
| Pd(OAc)₂ | PPh₃ (≥3 equiv) | K₃PO₄ | Toluene | 80 | Predominantly C2 |
| Pd(OAc)₂ | PPh₃ (≤2.5 equiv) | K₃PO₄ | Toluene | 80 | Increased C4 selectivity |
| Pd-PEPPSI-IPr | IPr | Cs₂CO₃ | 1,4-Dioxane | 100 | Up to 1:10.4 |
Data compiled from representative literature.[6]
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,6-Dibromopyridine
This protocol is designed to favor mono-substitution by controlling stoichiometry.
-
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 4.5 mol%)
-
Base (e.g., KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 2,6-dibromopyridine, arylboronic acid, and base.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Protocol 2: General Procedure for Suzuki Coupling of 2,5-Dibromopyridine
This protocol can be adapted for other dibromopyridine isomers.
-
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)
-
-
Procedure:
-
In a reaction vessel, combine the 2,5-dibromopyridine, arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent system.
-
Seal the vessel and heat the mixture to reflux (e.g., 80-90 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.[3]
-
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two robust analytical methods for the quantitative determination of Ethyl 2,5-dibromonicotinate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to guide researchers and drug development professionals in selecting and validating an appropriate analytical method for their specific needs. The experimental data provided is representative of what would be expected from successfully validated methods, adhering to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. The choice between HPLC-UV and GC-MS will depend on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Methods
The two primary chromatographic methods proposed for the analysis of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Mass Spectrometric detection (GC-MS).
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detector | Ultraviolet (UV) Detector | Mass Spectrometer (MS) |
| Typical Sample | Non-volatile and thermally stable compounds | Volatile and thermally stable compounds |
| Selectivity | Good, based on retention time and UV absorbance | Excellent, based on retention time and mass fragmentation pattern |
| Sensitivity | Good, typically in the ng range | Excellent, typically in the pg to fg range |
| Sample Preparation | Simple dissolution and filtration | May require derivatization for non-volatile samples, but likely not for this compound |
| Instrumentation Cost | Lower | Higher |
| Run Time | Typically 5-15 minutes | Typically 10-30 minutes |
Data Presentation: Summary of Validation Parameters
The following tables summarize the expected performance data from the validation of HPLC-UV and GC-MS methods for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Method should be linear, accurate, and precise over the defined range.[7][8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Regression Equation | y = mx + c | y = mx + c | - |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low (5 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| Mid (50 µg/mL) | 100.2% | 99.8% | 98.0% - 102.0% |
| High (90 µg/mL) | 99.8% | 100.5% | 98.0% - 102.0% |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 1.5% | RSD ≤ 2.0%[2] |
| Intermediate Precision (n=6) | < 1.5% | < 2.0% | RSD ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) | Definition |
| LOD | 0.3 | 0.03 | The lowest concentration of analyte that can be reliably detected.[1] |
| LOQ | 1.0 | 0.1 | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.[1] |
Table 5: Specificity
| Parameter | HPLC-UV | GC-MS | Requirement |
| Interference from Placebo | No interfering peaks at the retention time of the analyte. | No interfering peaks with the same mass-to-charge ratio at the retention time of the analyte. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] |
| Peak Purity | Pass | Not Applicable | Peak should be spectrally pure. |
Experimental Protocols
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.
-
Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.
GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (m/z): [Propose plausible ions based on the structure, e.g., molecular ion and major fragments].
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate. Working standards are prepared by serial dilution in ethyl acetate.
-
Sample Preparation: The sample is accurately weighed and dissolved in ethyl acetate to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm syringe filter before injection.
Mandatory Visualization
The following diagram illustrates the general workflow for analytical method validation, a critical process for ensuring that an analytical method is suitable for its intended purpose.[5][6]
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique that provides good sensitivity and selectivity for this analyte. It is often the method of choice for routine quality control applications.
-
GC-MS offers superior sensitivity and selectivity due to the added dimension of mass spectrometric detection. This method is particularly advantageous when very low levels of the analyte need to be quantified or when analyzing complex matrices where specificity is a major concern.
It is imperative that the chosen method is fully validated in accordance with ICH guidelines to ensure the generation of reliable and accurate data. The validation data presented in this guide serves as a benchmark for what can be expected from a well-developed and optimized analytical method.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Suzuki Coupling Reactivity of Dibrominated Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For scientists engaged in the development of novel pharmaceuticals and functional materials, the selective functionalization of heteroaromatic scaffolds like pyridine is of paramount importance. Dibrominated pyridines serve as versatile building blocks in this regard, offering two reactive sites for the introduction of diverse functionalities. However, the reactivity and regioselectivity of these isomers in Suzuki coupling reactions can vary significantly depending on the substitution pattern of the bromine atoms. This guide provides a comparative analysis of the reactivity of various dibrominated pyridine isomers, supported by experimental data, to aid researchers in selecting the optimal substrate and reaction conditions for their synthetic targets.
Relative Reactivity and Regioselectivity
The position of the bromine atoms on the pyridine ring dictates the electrophilicity of the carbon-bromine bonds and, consequently, their susceptibility to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-Br bonds at the 2-, 4-, and 6-positions. Generally, the reactivity of monobromopyridines follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This trend provides a foundational understanding for predicting the behavior of their dibrominated counterparts.
In dibrominated pyridines, the first coupling reaction (mono-arylation) will preferentially occur at the most activated position. The electronic effects of the remaining bromine atom and the newly introduced aryl group, as well as steric hindrance, will then influence the feasibility and conditions required for a second coupling (di-arylation).
Below is a summary of the observed reactivity and regioselectivity for common dibrominated pyridine isomers:
-
2,6-Dibromopyridine: Both bromine atoms are at activated positions. Mono-arylation can be achieved with high selectivity by controlling the stoichiometry of the boronic acid. Di-arylation is also readily achievable with an excess of the coupling partner and appropriate catalytic systems.
-
2,4-Dibromopyridine: This isomer exhibits interesting and tunable regioselectivity. Generally, the 2-position is more reactive, leading to selective mono-arylation at this site under standard conditions.[1][2] However, the selectivity can be reversed to favor the 4-position by employing specific ligands or catalyst systems.[1]
-
2,5-Dibromopyridine: The bromine at the 2-position is significantly more activated than the one at the 5-position. Consequently, Suzuki coupling typically proceeds with high regioselectivity at the 2-position.
-
3,5-Dibromopyridine: Both bromine atoms are at the less activated 3- and 5-positions. These isomers are generally less reactive than those with bromine atoms at the 2-, 4-, or 6-positions. However, successful mono- and di-arylation can be achieved, often requiring more forcing reaction conditions or more active catalyst systems.
-
2,3-Dibromopyridine and 3,4-Dibromopyridine: For these isomers, the bromine at the position with higher activation by the nitrogen (2- and 4- respectively) is expected to react preferentially. However, obtaining high regioselectivity can be challenging, and mixtures of mono-arylated products are often observed.
Comparative Data of Suzuki Coupling Reactions
The following table summarizes representative experimental conditions and yields for the Suzuki coupling of various dibrominated pyridine isomers with arylboronic acids. It is important to note that yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent used.
| Dibromopyridine Isomer | Coupling Partner (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2,6-Dibromopyridine | Phenylboronic acid (1.1) | Pd(OAc)₂ (1.5) | SPhos (4.5) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | Mono-arylated | High[3] |
| 2,6-Dibromopyridine | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better[3] |
| 2,4-Dibromopyridine | Alkenyl/Arylboronic acid (1.0) | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or PCy₃ | TlOH or K₃PO₄ | Toluene or Dioxane | 25 | - | 2-substituted-4-bromopyridine | Good[1][2] |
| 2,5-Dibromopyridine | Arylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 12-24 | 2-aryl-5-bromopyridine | - |
| 3,5-Dibromopyridine | Arylboronic acid (1.2) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-90 | 12-24 | Mono-arylated | - |
| 3,5-Dibromopyridine | Arylboronic acid (2.5) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4.0) | 1,4-Dioxane/H₂O | 90 | 12 | Di-arylated | Moderate to Good |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthesis. Below are representative protocols for the mono- and di-arylation of a dibrominated pyridine isomer via Suzuki coupling.
General Protocol for Mono-Arylation of 2,6-Dibromopyridine
This procedure is adapted from methods that favor mono-substitution, primarily by controlling the stoichiometry of the reagents.[3]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1.5 mol%)
-
SPhos (4.5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed Toluene/Water mixture
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated pyridine.
General Protocol for Di-Arylation of 2,6-Dibromopyridine
This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid and typically longer reaction times.[3]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (2.2-2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0-4.0 equiv)
-
Degassed 1,4-Dioxane/Water solvent system
Procedure:
-
In a Schlenk flask, dissolve 2,6-dibromopyridine and the arylboronic acid in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the base and the palladium catalyst to the reaction mixture under a counterflow of the inert gas.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).
-
After cooling to room temperature, perform an aqueous work-up by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired di-arylated pyridine.
Factors Influencing Reactivity and Selectivity
The outcome of the Suzuki coupling of dibrominated pyridines is a delicate interplay of several factors. Understanding and controlling these variables is key to achieving the desired product with high yield and selectivity.
Caption: Factors influencing the reactivity and regioselectivity in the Suzuki coupling of dibrominated pyridines.
This guide provides a foundational understanding of the comparative reactivity of dibrominated pyridine isomers in Suzuki coupling reactions. For specific applications, it is crucial to consult the primary literature and perform optimization studies to identify the ideal conditions for the desired transformation.
References
A Comparative Guide to Ethyl 2,5-dibromonicotinate and Other Dihalopyridine Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Dihalopyridines are indispensable building blocks in the synthesis of complex molecules central to pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the pyridine core through cross-coupling reactions is a cornerstone of modern synthetic chemistry. This guide provides an objective comparison of Ethyl 2,5-dibromonicotinate with other common dihalopyridine building blocks—namely 2,5-dibromopyridine, 2,6-dibromopyridine, and 3,5-dibromopyridine—in key palladium-catalyzed cross-coupling reactions. The discussion is supported by experimental data to inform substrate selection and reaction optimization.
Reactivity Principles of Dihalopyridines in Cross-Coupling Reactions
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and the position of the halogens on the pyridine ring.
-
Nature of the Halogen: The carbon-halogen (C-X) bond strength plays a critical role. The reactivity trend for halogens in oxidative addition to a palladium(0) catalyst is generally I > Br > Cl.[1] This is because the C-Br bond is weaker than the C-Cl bond, facilitating the initial and often rate-determining step of the catalytic cycle.[1] Consequently, brominated pyridines are typically more reactive and require milder reaction conditions than their chlorinated counterparts.
-
Position of the Halogen: The electronic properties of the pyridine ring significantly influence the reactivity of the C-X bond. Halogens at the C2 and C6 positions (α to the nitrogen) are generally more reactive towards oxidative addition. This is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-X bond and makes the carbon atom more electrophilic. The reactivity of the different positions generally follows the order: C2/C6 > C3/C5 > C4.
Comparative Performance in Key Cross-Coupling Reactions
The following sections detail the comparative reactivity of this compound and other dihalopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct comparative studies under identical conditions are not always available for this compound, its reactivity can be inferred from the behavior of structurally similar 2,5-dibromopyridine, considering the electronic influence of the ethyl nicotinate group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of dihalopyridines in this reaction is highly dependent on the position of the bromine atoms.
dot
Table 1: Comparison of Dihalopyridines in Suzuki-Miyaura Coupling
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | ~85 (estimated) | - |
| 2,5-Dichloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 12-24 | >99:1 C2 selectivity | [2] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 / 12 | 85 (mono-arylated) | - |
| 3,5-Dibromopyridine | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 / 16 | 92 (di-arylated) | - |
Analysis:
-
This compound: The presence of the electron-withdrawing ethyl nicotinate group is expected to activate the C5 position for Suzuki coupling, similar to the trend observed in other substituted dihalopyridines. The C2 position remains highly activated. Regioselective coupling can likely be achieved by controlling reaction conditions.
-
2,5-Dichloropyridine: Demonstrates the feasibility of selective coupling at the C2 position.[2] Brominated analogs are expected to be more reactive.
-
2,6-Dibromopyridine: High reactivity at both positions allows for mono- or di-arylation depending on the stoichiometry of the boronic acid.
-
3,5-Dibromopyridine: Both bromine atoms are in less activated positions, yet high yields for di-arylation can be achieved, often requiring slightly more forcing conditions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C triple bonds. The reactivity of dihalopyridines in this reaction also shows a dependence on the halogen position.
dot
Table 2: Comparison of Dihalopyridines in Sonogashira Coupling
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 6 | ~90 (estimated) | - |
| 2-Amino-3-bromopyridines | Various Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96 | [3] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | THF | 65 / 16 | 85 (mono-alkynylated at C3) | [4] |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT / 4 | 95 (mono-alkynylated) | - |
Analysis:
-
This compound: The C2 and C5 positions are expected to be reactive towards Sonogashira coupling, with the potential for regioselective functionalization. Milder conditions are likely sufficient due to the presence of bromine.
-
2-Amino-3-bromopyridines: This example highlights the high efficiency of Sonogashira coupling on substituted bromopyridines.[3]
-
3,5-Dibromo-2,6-dichloropyridine: This substrate demonstrates the possibility of chemoselective coupling at the more reactive C-Br bonds over the C-Cl bonds.[4]
-
2,6-Dibromopyridine: The high reactivity at the C2/C6 positions allows for efficient mono-alkynylation under mild conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other cross-coupling reactions, the reactivity of dihalopyridines is influenced by the halogen's position.
dot
Table 3: Comparison of Dihalopyridines in Buchwald-Hartwig Amination
| Dihalopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 12 | ~80 (estimated) | - |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 / 4 | 60 | [5] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100-110 / 12-24 | Not specified | [6] |
| 3-Bromopyridine-D4 | Generic Amine | Pd Catalyst / Ligand | Base | Toluene | 80-110 / - | Not specified | [7] |
Analysis:
-
This compound: The C2 position is anticipated to be the more reactive site for Buchwald-Hartwig amination. The electron-withdrawing ester group may further influence the regioselectivity.
-
2-Bromo-6-methylpyridine: This example demonstrates a successful Buchwald-Hartwig amination at the activated C2 position.[5]
-
5-Bromo-N-phenylpyridin-3-amine and 3-Bromopyridine-D4: These substrates highlight the applicability of the Buchwald-Hartwig amination to various substituted bromopyridines.[6][7]
Experimental Protocols
Detailed experimental protocols for the cross-coupling reactions are provided below as general guidelines. Optimization of reaction conditions may be necessary for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the dihalopyridine (1.0 equiv) and the arylboronic acid (1.1-1.5 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), a base (e.g., K₂CO₃, 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8]
General Procedure for Sonogashira Coupling
To a solution of the dihalopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[9]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the dihalopyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv). A dry, degassed solvent (e.g., toluene) is added, and the mixture is heated at 80-110 °C until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[5][10]
Conclusion
This compound is a versatile building block for the synthesis of highly substituted pyridines. Its reactivity in palladium-catalyzed cross-coupling reactions is expected to be robust, with the C2 and C5 positions amenable to functionalization. The presence of the ethyl nicotinate group offers an additional handle for chemical modification and can influence the regioselectivity of the cross-coupling reactions.
In comparison to other dihalopyridines:
-
Like 2,5-dibromopyridine , it offers two distinct reactive sites for sequential functionalization.
-
Compared to 2,6-dibromopyridine , the electronic dissymmetry introduced by the ester group may allow for greater regiocontrol in mono-functionalization reactions.
-
In contrast to 3,5-dibromopyridine , this compound possesses a more activated C2 position, likely allowing for milder reaction conditions for initial coupling at this site.
The choice of a specific dihalopyridine building block will ultimately depend on the desired substitution pattern of the target molecule and the intended synthetic strategy. This guide provides a foundational understanding of the comparative reactivity of these key building blocks to aid in the rational design of efficient and selective synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Ethyl 2,5-dibromonicotinate Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise analysis of reaction mixtures is essential for optimizing synthesis, profiling impurities, and ensuring quality control. When synthesizing complex molecules like Ethyl 2,5-dibromonicotinate, a key building block in pharmaceutical chemistry, selecting the appropriate analytical technique is a critical decision.
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction mixtures. The comparison is supported by established analytical principles and detailed experimental methodologies for each technique.
Principles of HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1][2] The separation is driven by the physicochemical properties of the analyte, such as polarity.[1] For polar, non-volatile, and thermally sensitive compounds, HPLC is often the method of choice.[3] Specifically, reversed-phase HPLC, where the stationary phase is non-polar, is a common and effective technique for polar analytes like pyridine derivatives.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, compounds are separated based on their volatility and interactions with a stationary phase within a heated column.[4] The mass spectrometer then ionizes the eluted compounds, fragments them, and separates the fragments based on their mass-to-charge ratio, providing detailed structural information and highly sensitive detection.[5] GC-MS is ideal for volatile and thermally stable compounds.[6] Polar or non-volatile analytes often require a chemical modification step called derivatization to increase their volatility and thermal stability before GC-MS analysis.[6][7]
Comparison of Analytical Performance
The selection between HPLC and GC-MS for analyzing this compound reaction mixtures depends on the specific analytical goals, such as routine quantification versus impurity identification.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation in a liquid mobile phase based on polarity.[1] | Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[1] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[3][5] | The sample must be volatile and thermally stable.[6] |
| Derivatization | Generally not required for polar compounds like this compound. | Often necessary for polar compounds to increase volatility and prevent degradation.[6][7] |
| Sensitivity | Sensitivity depends on the detector (e.g., UV, MS), but is highly effective for non-volatile analytes.[3] | Generally offers very high sensitivity, especially for volatile compounds.[3] |
| Selectivity/Identification | Identification is based on retention time compared to a standard. Coupling with MS (LC-MS) provides structural data. | Provides confident identification through mass spectral fragmentation patterns, which act as a chemical "fingerprint".[5] |
| Sample Preparation | Can be simple, often involving dilution, filtration, and/or extraction.[8][9] | Can be more complex, potentially requiring derivatization, which adds steps and time.[1] |
| Analysis Time | Run times are typically in the range of 10-60 minutes.[4] | Faster analysis times are often achievable for volatile compounds.[3][4] |
Experimental Protocols
The following sections detail hypothetical, yet representative, experimental protocols for analyzing an this compound reaction mixture.
This protocol outlines a reversed-phase HPLC method, which is well-suited for the direct analysis of the polar target compound without derivatization.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) and bring it to volume.[2]
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[10]
Instrumentation & Conditions:
| Parameter | Setting |
| HPLC System | Standard HPLC with a UV detector |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 30 °C[11] |
| Detection Wavelength | 265 nm (based on UV absorbance of nicotinic acid derivatives)[12] |
| Injection Volume | 10 µL |
This protocol includes a silylation step, a common derivatization technique used to increase the volatility of polar analytes containing active hydrogens.[13]
Sample Preparation & Derivatization:
-
Accurately weigh approximately 1 mg of the reaction mixture into a 2 mL autosampler vial.
-
Add 500 µL of an anhydrous solvent (e.g., acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to complete the derivatization reaction.[6]
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
Instrumentation & Conditions:
| Parameter | Setting |
| GC-MS System | Standard Gas Chromatograph coupled to a Mass Spectrometer |
| Column | HP-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[14] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[14] |
| Injector Temperature | 250 °C[15] |
| Injection Mode | Splitless (1 µL injection volume)[15] |
| Oven Program | Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[15] |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, scanning from m/z 50-500 |
Data Presentation
The following table summarizes the expected quantitative performance for each method based on typical analytical capabilities.
| Analyte | Method | Expected Retention Time (min) | Typical LOD | Typical LOQ | Typical Linearity (R²) |
| This compound | HPLC-UV | 5 - 15 | 10 - 50 ng/mL | 50 - 200 ng/mL | > 0.999 |
| This compound (derivatized) | GC-MS | 10 - 20 | 1 - 10 pg/µL | 5 - 50 pg/µL | > 0.999 |
| Volatile Impurity (e.g., Brominating agent residue) | GC-MS | < 10 | 0.1 - 5 pg/µL | 1 - 20 pg/µL | > 0.999 |
Visualization of Analytical Workflows
The logical flow of each analytical method, from sample preparation to data analysis, is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. smithers.com [smithers.com]
- 6. benchchem.com [benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. youtube.com [youtube.com]
- 9. organomation.com [organomation.com]
- 10. nacalai.com [nacalai.com]
- 11. researchgate.net [researchgate.net]
- 12. storage.googleapis.com [storage.googleapis.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Verifying the Structure of Ethyl 2,5-dibromonicotinate Derivatives using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of Ethyl 2,5-dibromonicotinate, a versatile scaffold in medicinal chemistry, unambiguous structural verification is paramount. This guide provides a comparative overview of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a powerful tool for this purpose. We present predicted experimental data for this compound to illustrate the principles and offer detailed experimental protocols for key 2D NMR techniques.
Unambiguous Structure Determination with 2D NMR
While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex substitution patterns in derivatives can lead to signal overlap and ambiguous assignments. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds, providing a detailed connectivity map of the molecule. The most common and informative 2D NMR experiments for structural elucidation of small organic molecules are COSY, HSQC, and HMBC.
Comparison of 2D NMR Techniques for Structural Verification:
| 2D NMR Technique | Information Provided | Application in this compound Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). | Identifies neighboring protons on the pyridine ring and within the ethyl group, confirming their relative positions. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to a carbon atom (¹JCH). | Unambiguously assigns each proton signal to its corresponding carbon atom in the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). | Establishes long-range connectivity, linking the ethyl group to the carboxyl carbon and confirming the positions of substituents on the pyridine ring. |
Predicted 2D NMR Data for this compound
The following tables present predicted ¹H and ¹³C NMR chemical shifts and expected 2D NMR correlations for this compound. This data is illustrative and serves as a guide for interpreting experimental spectra of its derivatives. Actual chemical shifts may vary depending on the specific substitution pattern and solvent used.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 4 | H4 | ~8.3 | ~142 |
| 6 | H6 | ~8.7 | ~152 |
| 7 (CH₂) | H7 | ~4.4 (quartet) | ~62 |
| 8 (CH₃) | H8 | ~1.4 (triplet) | ~14 |
| 2 | C2 | - | ~120 |
| 3 | C3 | - | ~135 |
| 5 | C5 | - | ~118 |
| 9 (C=O) | C9 | - | ~163 |
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Atom(s) |
| COSY | H7 (CH₂) | H8 (CH₃) |
| H4 | H6 (weak, ⁴J) | |
| HSQC | H4 | C4 |
| H6 | C6 | |
| H7 (CH₂) | C7 | |
| H8 (CH₃) | C8 | |
| HMBC | H4 | C2, C3, C5, C6 |
| H6 | C2, C4, C5 | |
| H7 (CH₂) | C3, C8, C9 | |
| H8 (CH₃) | C7, C9 |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for acquiring high-quality 2D NMR data. Below are generalized procedures for the key experiments. Spectrometer-specific parameters may need to be adjusted.
COSY (Correlation Spectroscopy) Protocol
The COSY experiment identifies protons that are spin-coupled. The standard COSY-90 pulse sequence consists of two 90° pulses separated by an evolution time.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
-
COSY Acquisition:
-
Load a standard COSY pulse program (e.g., cosygp on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set the number of scans per increment based on the sample concentration (typically 2-8 scans).
-
The relaxation delay should be set to approximately 1.5 times the longest T₁ relaxation time of the protons.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum if a phase-sensitive experiment was performed. Symmetrize the spectrum to reduce artifacts.
-
HSQC (Heteronuclear Single Quantum Coherence) Protocol
The HSQC experiment provides correlations between protons and their directly attached carbons.
-
Sample Preparation: As described for the COSY experiment.
-
Spectrometer Setup:
-
Lock and shim as for the COSY experiment.
-
Acquire a 1D ¹H spectrum to set the spectral width and offset for the proton dimension (F2).
-
The ¹³C spectral width (F1) should be set to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm for this class of compounds).
-
-
HSQC Acquisition:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity-edited spectra).
-
Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.
-
Set the number of increments in the F1 dimension (typically 128-256).
-
Set the number of scans per increment based on sample concentration.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
The HMBC experiment reveals long-range correlations between protons and carbons over two to three bonds.
-
Sample Preparation: As described for the COSY experiment.
-
Spectrometer Setup: Similar to the HSQC experiment, defining both ¹H and ¹³C spectral windows.
-
HMBC Acquisition:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the long-range C-H coupling constant (ⁿJCH) to an average value of 8 Hz. This value can be optimized to enhance correlations for specific coupling pathways.
-
Set the number of increments in the F1 dimension (typically 256-512).
-
Set the number of scans per increment.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Workflow for Structural Verification
The following diagram illustrates the logical workflow for verifying the structure of an this compound derivative using 2D NMR.
Caption: Workflow for structural verification using 2D NMR.
By systematically applying these 2D NMR techniques and following a logical interpretation workflow, researchers can confidently verify the structures of this compound derivatives, ensuring the integrity of their chemical entities for further research and development.
A Comparative Guide to the Biological Activities of Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various nicotinic acid derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential of these compounds.
Overview of Biological Activities
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives exhibit a wide range of biological activities. These compounds are primarily recognized for their lipid-lowering properties but also demonstrate significant anti-inflammatory and antibacterial effects. This guide will focus on a comparative analysis of these key activities across nicotinic acid and its main derivatives: nicotinamide, isonicotinic acid (and its prominent derivative, isoniazid), and picolinic acid.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, antibacterial, and lipid-lowering activities of various nicotinic acid derivatives.
Anti-inflammatory Activity
| Compound/Derivative | Assay | Test System | IC50 / Inhibition | Reference Compound |
| Isonicotinic Acid Derivative 5 | ROS Production | Human Blood Cells | 1.42 ± 0.1 µg/mL | Ibuprofen (11.2 ± 1.9 µg/mL)[1] |
| Isonicotinic Acid Derivative 6 | ROS Production | Human Blood Cells | - | Ibuprofen (11.2 ± 1.9 µg/mL)[1] |
| Isonicotinic Acid Derivative 8a | ROS Production | Human Blood Cells | - | Ibuprofen (11.2 ± 1.9 µg/mL)[1] |
| Isonicotinic Acid Derivative 8b | ROS Production | Human Blood Cells | - | Ibuprofen (11.2 ± 1.9 µg/mL)[1] |
| Nicotinic Acid Derivatives 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition | RAW 264.7 Macrophages | 86.109 ± 0.51 to 119.084 ± 0.09 (% of control) | Ibuprofen[2] |
| Nicotinamide | Cytokine (IL-1β, IL-6, TNFα) Inhibition | Endotoxin-stimulated human whole blood | >95% inhibition at 40 mmol/L | -[3] |
Antibacterial Activity
| Compound/Derivative | Bacterial Strain | MIC (Minimum Inhibitory Concentration) |
| Picolinic Acid | Proteus mirabilis | 1.5 mg/mL[4] |
| Picolinic Acid | Bacillus subtilis | 2.0 mg/mL[4] |
| Picolinic Acid | Staphylococcus aureus | 2.0 mg/mL[4] |
| Picolinic Acid | Lactococcus lactis | 2.0 mg/mL[4] |
| Picolinic Acid | Serratia marcescens | 0.5 mg/mL[5] |
| Picolinic Acid | Klebsiella pneumoniae | 0.5 mg/mL[5] |
| Picolinic Acid | Escherichia coli | 0.5 mg/mL[5] |
| Picolinic Acid | Shigella flexneri | 0.5 mg/mL[5] |
| Picolinic Acid | Bacillus cereus | 0.5 mg/mL[5] |
| Picolinic Acid | Proteus vulgaris | 0.5 mg/mL[5] |
| Picolinic Acid | Micrococcus luteus | 0.5 mg/mL[5] |
| Dipicolinic Acid | Gram-positive & Gram-negative pathogens | 62.5 to 125 µg/ml[6] |
| Nicotinic Acid Hydrazide 3a | Pseudomonas aeruginosa | 0.220 µg/mL[7] |
| Nicotinic Acid Hydrazide 3e | Pseudomonas aeruginosa | 0.195 µg/mL[7] |
Lipid-Lowering Activity
| Compound/Derivative | Study Population | Duration | Total Cholesterol Reduction | Triglycerides Reduction | HDL-C Increase |
| Nicotinic Acid | Hypercholesterolemic non-diabetic rats | 42 days | 213 ± 3.02 to 149 ± 3.86 mg/dl | 225 ± 1.9 to 131 ± 1.62 mg/dl | 29.4 ± 1.5 to 57.5 ± 1.36 mg/dl[8] |
| Nicotinic Acid | Hypercholesterolemic diabetic rats | 42 days | 217 ± 3.33 to 161 ± 1.63 mg/dl | 229 ± 5.6 to 128 ± 1.95 mg/dl | 21.6 ± 2.7 to 56.5 ± 1.9 mg/dl[8] |
| Nicotinic Acid | 20 hyperlipidemic patients | 3 months | - | 17% | 20.56%[9] |
| Nicotinic Acid | 13 hyperlipidemic patients | 3 months | 12.99% | - | -[9] |
Signaling Pathways and Mechanisms of Action
The biological effects of nicotinic acid and its derivatives are mediated through distinct signaling pathways.
Anti-inflammatory and Lipid-Lowering Signaling Pathway of Nicotinic Acid
Nicotinic acid exerts its anti-inflammatory and lipid-lowering effects primarily through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[10]
Caption: Nicotinic Acid Signaling via GPR109A.
Mechanism of Action of Isoniazid (Isonicotinic Acid Hydrazide)
Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Caption: Mechanism of Action of Isoniazid.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Antimicrobial stock solution
-
Sterile diluent (e.g., saline)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the stock solution in the broth within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: a. Grow the bacterial strain overnight in the appropriate broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. c. Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum. b. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: a. Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
Caption: Broth Microdilution Workflow for MIC Determination.
Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity
This is a widely used model to evaluate the anti-inflammatory activity of compounds.[14][15][16]
Materials:
-
Wistar rats (or other suitable strain)
-
Carrageenan solution (1% in sterile saline)
-
Test compound and vehicle
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: a. Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: a. Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
Induction of Edema: a. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: a. Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: a. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Caption: Carrageenan-Induced Paw Edema Experimental Workflow.
Cholesterol Efflux Assay
This assay measures the ability of cells to release cholesterol to an extracellular acceptor, a key process in reverse cholesterol transport.[17][18][19]
Materials:
-
Cultured macrophages (e.g., J774 or primary peritoneal macrophages)
-
[3H]-cholesterol
-
Cholesterol acceptors (e.g., apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL))
-
Cell culture medium and supplements
-
Scintillation counter
Procedure:
-
Cell Labeling: a. Incubate macrophages with medium containing [3H]-cholesterol for 24-48 hours to label the intracellular cholesterol pools.
-
Equilibration: a. Wash the cells and incubate them in serum-free medium for a period to allow for the equilibration of the labeled cholesterol.
-
Efflux: a. Incubate the labeled cells with medium containing the cholesterol acceptor (e.g., ApoA-I or HDL) for a defined period (e.g., 4 hours).
-
Quantification: a. Collect the medium and lyse the cells. b. Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.
Conclusion
Nicotinic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Isonicotinic acid derivatives, particularly isoniazid, are potent antibacterial agents, while other derivatives of nicotinic and isonicotinic acid show promising anti-inflammatory properties. Nicotinic acid itself remains a key therapeutic agent for managing dyslipidemia. The varying biological profiles of these derivatives highlight the potential for further drug development and optimization to target specific therapeutic areas. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endophytic Paenibacillus amylolyticus KMCLE06 Extracted Dipicolinic Acid as Antibacterial Agent Derived via Dipicolinic Acid Synthetase Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjmhsonline.com [pjmhsonline.com]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 18. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Ethyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Ethyl 2,5-dibromonicotinate is a versatile building block, offering two reactive sites for the introduction of diverse substituents via palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and outcome of these transformations. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions involving this compound, supported by experimental data from analogous systems to aid in catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For a substrate such as this compound, achieving selective mono- or di-arylation is a key consideration, influenced by the choice of catalyst, ligands, and reaction conditions.
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
Direct comparative data for various palladium catalysts on this compound is limited in single studies. However, data from couplings of similar bromopyridine and other bromo-heterocyclic substrates provide valuable insights into catalyst performance.
| Catalyst System | Substrate Analogue | Coupling Partner | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 5-Bromonicotinic Acid | Phenylboronic acid | 85 | 24 | 5 | [1] |
| Pd(dppf)Cl₂ | 5-Bromonicotinic Acid | Phenylboronic acid | High | 2 | Not Specified | |
| Pd(OAc)₂ / SPhos | 5-Bromonicotinic Acid | Phenylboronic acid | High | 12-24 | 1-2 | |
| Pd/H-MOR | Aryl Bromide | Phenylboronic acid | 95 | 0.5 | 3.17 wt% | [2] |
Key Considerations for Catalyst Selection:
-
Pd(PPh₃)₄ : A widely used, reliable catalyst, though it may sometimes require longer reaction times.
-
Pd(dppf)Cl₂ : Often provides high yields in shorter reaction times, making it suitable for rapid synthesis.
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) : These systems are known for their high activity and ability to couple more challenging substrates under milder conditions.
-
Heterogeneous Catalysts (e.g., Pd/H-MOR) : Offer the advantage of easier separation and potential for recycling, which is beneficial for larger-scale synthesis and reducing palladium contamination in the final product.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the mono-arylation of this compound and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligands.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling: Vinylation of the Pyridine Core
The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene. For this compound, this reaction can be employed to introduce alkenyl substituents.
Performance Comparison of Palladium Catalysts in Heck Coupling
Data on the Heck coupling of this compound is scarce. The following table presents data for analogous aryl bromides.
| Catalyst System | Substrate Analogue | Olefin | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / PPh₃ | Ethyl 2-Bromo-4-methoxybenzoate | Styrene | 60-90 | 12-24 | 1-5 | [3] |
| Pd(OAc)₂ (ligandless) | 2,4-Dibromofuran | Styrene | Moderate | 12-24 | 1-5 | [4] |
| (P(NC₅H₁₀)₃)₂Pd(Cl)₂ | Aryl Bromide | Styrene | High | Not Specified | Not Specified | [5] |
Key Considerations for Catalyst Selection:
-
Pd(OAc)₂ with PPh₃ : A classic and often effective system for Heck couplings.
-
Ligandless Pd(OAc)₂ : In some cases, particularly with polar solvents like DMF or in the presence of an ionic liquid, phosphine ligands may not be necessary.[6]
-
Specialized Catalysts : For more challenging substrates or to achieve higher turnover numbers, specialized catalysts or ligands may be required.
Experimental Protocol: Heck Coupling
This is a representative protocol for the mono-vinylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, Butyl Acrylate, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, 2-10 mol%, if required)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand (if used).
-
Add the anhydrous solvent, followed by the alkene and the base.
-
Seal the tube and heat the mixture to 100-140 °C with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is valuable for synthesizing conjugated systems.
Performance Comparison of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Substrate Analogue | Alkyne | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines | Phenylacetylene | 72-96 | 3 | 2.5 | [7] |
| [DTBNpP]Pd(crotyl)Cl | Aryl Bromide | Phenylacetylene | up to 97 | 2-4 | 2.5 | [8] |
| Pd/CuFe₂O₄ MNPs | Aryl Halide | Phenylacetylene | High | Not Specified | 3 | [9][10] |
Key Considerations for Catalyst Selection:
-
Classic Pd/Cu Systems : The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) is the traditional and often highly effective method.
-
Copper-Free Systems : To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free conditions have been developed. These often employ specialized ligands or palladium pre-catalysts.[8]
-
Heterogeneous Catalysts : As with other coupling reactions, magnetic nanoparticles or other solid-supported catalysts can simplify purification and catalyst recovery.[9][10]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the mono-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%, if required)
-
Base (e.g., Et₃N, Diisopropylamine, in excess)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI (if used).
-
Add the solvent, followed by the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or aqueous ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Processes
To better understand the relationships and workflows, the following diagrams are provided.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an optimal palladium catalyst for the cross-coupling of this compound is dependent on the desired transformation (Suzuki, Heck, or Sonogashira) and the specific requirements of the synthesis, such as desired selectivity, reaction time, and scalability. While Pd(PPh₃)₄ remains a workhorse catalyst, modern systems involving bulky phosphine ligands or heterogeneous catalysts offer significant advantages in terms of activity, stability, and ease of use. The experimental protocols and comparative data provided in this guide, based on closely related substrates, serve as a valuable starting point for the development of robust and efficient synthetic routes to novel nicotinic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. ijnc.ir [ijnc.ir]
A Comparative Analysis of Nicotinamide and Nicotinic Acid Metabolism for Researchers and Drug Development Professionals
An objective examination of the metabolic pathways, pharmacokinetics, and analytical methodologies for two key NAD+ precursors.
Nicotinamide and nicotinic acid, both forms of vitamin B3, are fundamental precursors for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). While both molecules converge on the synthesis of NAD+, their distinct metabolic routes, enzymatic regulation, and pharmacokinetic profiles present different considerations for therapeutic and research applications. This guide provides a detailed comparison of their metabolism, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Metabolic Pathways: Two Distinct Routes to NAD+
The biosynthesis of NAD+ from nicotinamide and nicotinic acid occurs through two primary pathways: the Salvage Pathway and the Preiss-Handler Pathway, respectively.
Nicotinamide Metabolism via the Salvage Pathway: The salvage pathway is the primary route for NAD+ synthesis in most mammalian tissues, recycling nicotinamide that is produced from NAD+-consuming enzymes. The rate-limiting step is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).
Nicotinic Acid Metabolism via the Preiss-Handler Pathway: The Preiss-Handler pathway utilizes dietary nicotinic acid to synthesize NAD+. The initial and rate-limiting enzyme in this pathway is nicotinate phosphoribosyltransferase (NAPRT). This pathway is particularly active in specific tissues like the liver and kidneys.[1]
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion of nicotinamide and nicotinic acid exhibit notable differences.
| Parameter | Nicotinamide | Nicotinic Acid | References |
| Absorption | Rapid and almost completely absorbed. | Rapid and almost completely absorbed, even at high doses. | [2][3] |
| Peak Plasma Time | Variable, can be influenced by gastric acidity. | 30 to 60 minutes for a 1-gram dose. | [3][4] |
| Plasma Half-life | Not explicitly stated, but generally longer than nicotinic acid. | 20 to 45 minutes. | [3] |
| Primary Anabolic Enzyme | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinate Phosphoribosyltransferase (NAPRT) | [1] |
| Major Urinary Metabolites (at pharmacological doses) | N1-methylnicotinamide (MNA) | Nicotinuric acid (NuA) | [5] |
Quantitative Comparison of NAD+ Boosting Efficacy
Studies in preclinical models have demonstrated differences in the efficiency of nicotinamide and nicotinic acid in elevating NAD+ levels.
| Precursor | Dose | Time Point | Fold Change in Hepatic NAD+ (vs. Vehicle) | Reference |
| Nicotinic Acid | 500 mg/kg (mice) | 6 hours | ~1.5x | [6] |
| Nicotinamide | 500 mg/kg (mice) | 6 hours | ~2.0x | [6] |
In cultured human epidermal keratinocytes, nicotinic acid supplementation (100 µM) led to a significant 1.3-fold increase in intracellular NAD+ levels, while nicotinamide and its derivatives did not elicit a significant NAD+ response.[7] A direct comparison in a human subject self-experiment showed that a 600 mg dose of nicotinic acid raised blood NAD+ levels to 67.4 µM, whereas a 2 g dose of nicotinamide mononucleotide (NMN) resulted in NAD+ levels of 61.0 µM.[8]
Comparative Analysis of Urinary Metabolites
The urinary excretion of metabolites differs significantly following the administration of pharmacological doses of nicotinamide and nicotinic acid, reflecting their distinct metabolic fates.
| Metabolite | Following Nicotinamide Administration | Following Nicotinic Acid Administration | Reference |
| N1-methylnicotinamide (MNA) | Major metabolite | Minor metabolite | [5] |
| N1-methyl-2-pyridone-5-carboxamide (2-Py) | Significant metabolite | Minor metabolite | [9] |
| Nicotinuric acid (NuA) | Minor metabolite | Major metabolite | [5] |
A study in rats showed that with excess nicotinic acid, nicotinuric acid was the major catabolite, whereas with excess nicotinamide, N1-methylnicotinamide was the major catabolite.[5] In humans, after a 300 mg oral dose, plasma N1-methylnicotinamide levels were significantly higher in the nicotinamide group compared to the nicotinic acid group.[9]
Experimental Protocols
Accurate quantification of nicotinamide, nicotinic acid, and their metabolites is crucial for metabolic studies. Below are summaries of common experimental methodologies.
Quantification of Nicotinamide and Nicotinic Acid in Human Plasma by HPLC
This method allows for the simultaneous determination of nicotinic acid, nicotinamide, and nicotinuric acid in human plasma.
Sample Preparation:
-
Collect blood samples and separate plasma.
-
Perform solid-phase extraction (SPE) to isolate the analytes of interest.[10] A detailed protocol involves mixing plasma with methanol containing an internal standard (e.g., niacin-D4), vortexing, drying under vacuum, reconstituting in an aqueous formic acid buffer, and centrifuging.[11]
Chromatographic Conditions:
-
Column: C18 stationary phase.[11]
-
Mobile Phase: A typical mobile phase consists of 0.1% formic acid in water with a methanol gradient for chromatographic separation.[11]
-
Detection: UV absorbance is commonly used for detection.[11]
Quantification of NAD+ and its Metabolites by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the comprehensive analysis of the NAD+ metabolome.
Sample Preparation and Extraction:
-
Homogenize tissue or lyse cells in a cold extraction solvent. A common solvent mixture is acetonitrile:methanol:water (40:40:20) with 0.1 M formic acid to quench metabolism and extract metabolites.[12]
-
Centrifuge to pellet proteins and other cellular debris.
-
Collect the supernatant for analysis.
LC-MS/MS Conditions:
-
Liquid Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography are often employed for the separation of polar NAD+ metabolites.[13][14]
-
Mass Spectrometry: Tandem mass spectrometry is used for sensitive and specific detection and quantification of each metabolite, often in multiple reaction monitoring (MRM) mode.[15] Stable isotope-labeled internal standards are used for accurate quantification.
NAMPT and NAPRT Enzyme Activity Assays
Enzyme activity assays are essential for studying the kinetics and regulation of NAMPT and NAPRT. These are typically coupled enzyme assays where the product of the NAMPT or NAPRT reaction is converted to a detectable molecule.
NAMPT Activity Assay (Coupled Enzyme Assay):
-
Reaction 1 (NAMPT): Nicotinamide + PRPP → NMN + PPi
-
Reaction 2 (NMNAT): NMN + ATP → NAD+ + PPi
-
Reaction 3 (Alcohol Dehydrogenase): NAD+ + Ethanol → NADH + Acetaldehyde
-
Detection: The production of NADH is monitored by measuring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) or absorbance at 340 nm.[16]
NAPRT Activity Assay (Coupled Enzyme Assay):
-
Reaction 1 (NAPRT): Nicotinic Acid + PRPP → NaMN + PPi
-
Reaction 2 (NMNAT): NaMN + ATP → NaAD + PPi
-
Reaction 3 (NADS): NaAD + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi
-
Reaction 4 (Alcohol Dehydrogenase): NAD+ + Ethanol → NADH + Acetaldehyde
-
Detection: The generation of NADH is measured fluorometrically or spectrophotometrically.[17][18]
Conclusion
Nicotinamide and nicotinic acid, while both serving as precursors to NAD+, are metabolized through distinct pathways with different key enzymes, pharmacokinetic profiles, and resulting urinary metabolite patterns. The choice between these two molecules for research or therapeutic purposes should be guided by an understanding of these differences, including tissue-specific expression of NAMPT and NAPRT, and the desired metabolic outcome. The experimental protocols outlined provide a foundation for the accurate and comparative study of their metabolism and effects on the NAD+ metabolome.
References
- 1. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crnusa.org [crnusa.org]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinamide pharmacokinetics in humans: effect of gastric acid inhibition, comparison of rectal vs oral administration and the use of saliva for drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid vs. NMN: Impact on NAD+ Levels and Epigenetic Age Acceleration [nmn.com]
- 9. Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 11. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 12. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Substituted Nicotinates: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of substituted nicotinates is a critical consideration in the journey from discovery to market. This guide provides an objective comparison of various synthetic routes, evaluating their cost-effectiveness based on starting material costs, reaction yields, and overall process efficiency. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to empower researchers to make informed decisions for their synthetic strategies.
Substituted nicotinates are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The choice of synthetic route can significantly impact the overall cost and timeline of drug development. This guide delves into a comparative analysis of classical methods like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, alongside modern enzymatic approaches, to provide a comprehensive overview of their economic viability.
At a Glance: Comparing the Synthetic Routes
The following table summarizes key quantitative data for the different synthetic routes to a representative substituted nicotinate, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, a Hantzsch ester, and other relevant nicotinates where applicable. This allows for a direct comparison of their performance metrics.
| Synthesis Route | Key Starting Materials | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Estimated Cost per Gram of Product ($) | Key Advantages | Key Disadvantages |
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (e.g., ethyl acetoacetate), Ammonia/Ammonium acetate | 65-96[1][2] | 1-8[1][3] | Room Temp. to Reflux[1][3] | 5-15 | One-pot, high atom economy, readily available starting materials. | Can have long reaction times and require harsh conditions in classical methods.[4] |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl ketone | 65-95[5] | 1-24 | 50 to >120 (can be lowered with catalysts)[5] | 10-25 | Versatile for a wide range of substitutions. | Can require high temperatures and multi-step procedures in its traditional form. |
| Guareschi-Thorpe Pyridine Synthesis | Cyanoacetamide, 1,3-Diketone/β-ketoester, Base | 78-98[6][7] | 3-6[6] | 80 to Reflux[6] | 8-20 | Inexpensive starting materials, good yields for specific substitution patterns.[8] | Can produce byproducts and require careful purification. |
| Enzymatic Synthesis (e.g., via 3-cyanopyridine) | 3-Cyanopyridine, Water, Biocatalyst (Nitrilase) | >90[9] | 0.25-10[9][10] | 30-50 | 15-40 (cost heavily dependent on biocatalyst) | Environmentally friendly, high selectivity, mild reaction conditions. | Biocatalyst cost and stability can be a factor, potential for low volumetric productivity.[11] |
Note: Estimated costs are based on publicly available data for laboratory-scale quantities of starting materials and may vary significantly with bulk pricing and specific reagents used. A detailed cost analysis should be performed for specific target molecules and scales of production.
Visualizing the Synthetic Pathways
To further elucidate the relationships between the different synthetic strategies, the following diagrams, generated using Graphviz, illustrate the core transformations of each route.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Ammonium acetate price,buy Ammonium acetate - chemicalbook [m.chemicalbook.com]
- 5. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2,5-dibromonicotinate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Ethyl 2,5-dibromonicotinate, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. Before beginning any procedure that involves this chemical, ensure that all personnel are familiar with its potential hazards.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2][3][4]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
II. Hazard Summary
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation) |
III. Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is managed by treating it as a halogenated organic hazardous waste.[5][6] Do not dispose of this chemical down the drain or by evaporation.[7]
Step 1: Segregation of Waste
-
This compound waste must be collected separately from non-halogenated organic waste.[5][8]
-
Use a designated, clearly labeled, and compatible waste container. A polyethylene container is recommended.[7] The container should be labeled "Halogenated Organic Hazardous Waste".[5]
Step 2: Waste Collection
-
Collect all waste containing this compound, including contaminated solids (e.g., absorbent materials from a spill cleanup), in the designated container.
-
Ensure the container is kept tightly closed when not in use.[7][9]
-
Store the waste container in a cool, well-ventilated, and designated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7]
Step 3: Labeling and Documentation
-
Clearly label the waste container with the words "Hazardous Waste" and list all components and their approximate percentages.[8]
-
Maintain a log sheet to record the amount of waste added to the container.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10]
-
Follow all institutional guidelines for waste pickup and disposal. The ultimate disposal method for halogenated organic waste is typically incineration at a regulated hazardous waste facility.[5]
IV. Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling Ethyl 2,5-dibromonicotinate
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2,5-dibromonicotinate. It is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety. No single glove material protects against all chemicals; therefore, it is crucial to consult the manufacturer's data for breakthrough times.[1]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][6][7] | Prevents skin contact, which can cause irritation or burns.[5][8] Nitrile gloves are a good general-use option for a variety of solvents and some acids and bases.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes.[9] A splash-resistant chemical apron should be considered when handling large quantities.[1] | Minimizes the risk of accidental skin exposure.[9] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6][7][8] A NIOSH-approved respirator may be necessary for large quantities or if ventilation is inadequate.[9] | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5][9] |
First Aid Measures
Immediate action is critical in case of exposure. Ensure that eyewash stations and safety showers are readily accessible.[2][9]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[2] Seek immediate medical attention.[2][10] |
| Skin Contact | Immediately remove all contaminated clothing.[2][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][8][11] If skin irritation persists, seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[10][12] |
| Ingestion | Do NOT induce vomiting.[2][8] Rinse the mouth with water.[12][13] Never give anything by mouth to an unconscious person.[12] Call a physician or Poison Control Center immediately. |
Operational Plan: Step-by-Step Handling Protocol
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for all handling procedures.[7][8]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2][9]
-
Designate a specific area for handling the compound to contain potential spills.[9]
Handling the Compound:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transfers of the compound within a chemical fume hood to control dust and vapors.[8][9]
-
Safe Practices: Avoid contact with skin, eyes, and clothing.[8][14] Do not breathe dust, fumes, or vapors.[4][8] Wash hands thoroughly after handling.[4][8] Do not eat, drink, or smoke in the handling area.[4][13]
Storage and Disposal
Storage:
-
Store locked up, away from heat, sparks, open flames, and hot surfaces.[8]
-
Incompatible Materials: Keep away from acids, bases, and strong oxidizing agents.[2][8]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][8]
-
Do not empty into drains or release into the environment.[2][14]
-
Contaminated materials and empty containers should be treated as hazardous waste.[15]
Chemical Spill Response Workflow
The following diagram outlines the procedural workflow for safely managing a spill of this compound.
Caption: Workflow for chemical spill response.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. fishersci.com [fishersci.com]
- 3. hsa.ie [hsa.ie]
- 4. kishida.co.jp [kishida.co.jp]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
